4,4-Dimethyl-7-ethynyl-1-tetralone
Description
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Properties
IUPAC Name |
7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-4-10-5-6-12-11(9-10)13(15)7-8-14(12,2)3/h1,5-6,9H,7-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSENXSHCDBCKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=CC(=C2)C#C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444339 | |
| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166978-48-9 | |
| Record name | 4,4-DIMETHYL-7-ETHYNYL-1-TETRALONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone: A Key Intermediate for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive, step-by-step pathway for the synthesis of 4,4-dimethyl-7-ethynyl-1-tetralone, a valuable building block in the development of novel pharmaceuticals and advanced organic materials. The presented four-step synthesis is designed for reproducibility and scalability in a research setting. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and expected analytical data. This document is intended for researchers, medicinal chemists, and professionals in drug development and materials science who require a robust and well-documented synthetic route to this versatile tetralone derivative.
Introduction: The Significance of the Tetralone Scaffold
The 1-tetralone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional framework for the precise orientation of functional groups, making it an ideal starting point for the design of targeted therapeutics. Tetralone derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-tumor, and neurological effects.[2]
The introduction of an ethynyl group at the C7 position of the 4,4-dimethyl-1-tetralone core, as in the target molecule of this guide, significantly enhances its synthetic utility. The terminal alkyne serves as a versatile handle for a variety of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and Sonogashira cross-coupling reactions. This allows for the facile conjugation of the tetralone scaffold to other molecules of interest, such as fluorescent probes, polymers, or biologically active moieties, opening avenues for the creation of novel drug candidates, molecular probes, and advanced materials.
This guide details a reliable and efficient four-step synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone, commencing from readily available starting materials. The pathway has been designed to provide clarity, reproducibility, and a high overall yield, empowering researchers to access this valuable synthetic intermediate.
Overall Synthetic Pathway
The synthesis of 4,4-dimethyl-7-ethynyl-1-tetralone is accomplished through a four-step sequence as illustrated below. The pathway begins with the construction of the 4,4-dimethyl-1-tetralone core, followed by regioselective bromination, Sonogashira coupling to introduce the protected alkyne, and concludes with deprotection to yield the final product.
Sources
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4,4-Dimethyl-7-ethynyl-1-tetralone molecular weight
An In-Depth Technical Guide to 4,4-Dimethyl-7-ethynyl-1-tetralone
Abstract
This technical guide provides a comprehensive overview of 4,4-Dimethyl-7-ethynyl-1-tetralone, a substituted α-tetralone derivative of significant interest to researchers in synthetic and medicinal chemistry. The tetralone scaffold is a privileged structure found in numerous natural products and serves as a key building block for the development of novel therapeutics.[1] This document details the core molecular properties, presents a logical, field-proven synthetic strategy, outlines methods for analytical characterization, discusses potential applications in drug development, and provides essential safety and handling protocols. The inclusion of an ethynyl group on the tetralone core offers a versatile handle for further chemical modification, making this compound a valuable intermediate for creating diverse molecular libraries.
Section 1: Core Molecular Profile
4,4-Dimethyl-7-ethynyl-1-tetralone belongs to the α-tetralone class of bicyclic aromatic ketones. This structural motif, consisting of a benzene ring fused to a cyclohexanone ring, is a cornerstone in the synthesis of pharmacologically active agents and complex natural products.[1][2] The gem-dimethyl group at the C4 position provides steric bulk and influences the conformation of the saturated ring, while the ethynyl group at the C7 position on the aromatic ring is a highly functional moiety for subsequent coupling reactions, such as copper-catalyzed azide-alkyne cycloadditions ("click chemistry") or Sonogashira couplings.
Table 1: Physicochemical Properties of 4,4-Dimethyl-7-ethynyl-1-tetralone
| Property | Value | Source |
| Molecular Weight | 198.26 g/mol | [3] |
| Molecular Formula | C₁₄H₁₄O | [3] |
| CAS Number | 166978-48-9 | [3] |
| Canonical SMILES | CC1(CCC(=O)C2=CC=C(C=C21)C#C)C | N/A |
| Physical State | Typically a colorless to pale yellow liquid or solid | [4] |
| Solubility | Expected to be soluble in organic solvents and insoluble in water | [5] |
Section 2: Synthesis and Mechanistic Rationale
The synthesis of substituted tetralones is a well-established field in organic chemistry.[6] A robust and logical pathway to 4,4-Dimethyl-7-ethynyl-1-tetralone can be designed by combining classical reactions with modern cross-coupling techniques. The following proposed synthesis is based on established methodologies for creating analogous structures, providing a reliable route for laboratory-scale production.
Proposed Synthetic Workflow
The chosen strategy involves the initial formation of a halogenated tetralone intermediate, which then undergoes a Sonogashira cross-coupling reaction to introduce the terminal alkyne. This approach is favored for its high efficiency and functional group tolerance.
Caption: Proposed synthetic pathway to 4,4-Dimethyl-7-ethynyl-1-tetralone.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of 7-Bromo-4,4-dimethyl-1-tetralone
-
Causality: This multi-step, one-pot sequence begins with the intramolecular Friedel-Crafts acylation to form the bicyclic ketone. This is a classic and highly effective method for constructing the tetralone core.[1] Subsequent methylation at the alpha-position (C4) is achieved under basic conditions to install the gem-dimethyl group.
-
To a solution of 4-(4-bromophenyl)butanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C. Add a catalytic amount of DMF. Stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure. Dissolve the resulting acid chloride in DCM.
-
Cool the solution to 0 °C and add aluminum chloride (AlCl₃) (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by carefully pouring it onto ice water. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate to yield 7-bromo-1-tetralone.
-
Dissolve the 7-bromo-1-tetralone (1.0 eq) in dry THF and cool to 0 °C. Add sodium hydride (NaH) (2.5 eq) portion-wise.
-
Add methyl iodide (MeI) (2.5 eq) dropwise and allow the mixture to stir at room temperature overnight.
-
Carefully quench with water, extract with ethyl acetate, and purify by column chromatography to obtain 7-Bromo-4,4-dimethyl-1-tetralone.
Step 2: Sonogashira Coupling to Install the Alkyne
-
Causality: The Sonogashira reaction is the method of choice for forming C(sp²)-C(sp) bonds. It provides a direct route to introduce the ethynyl group onto the aromatic ring using a palladium catalyst and a copper co-catalyst.[7] Using trimethylsilyl (TMS)-acetylene protects the terminal alkyne proton, preventing self-coupling and other side reactions.
-
In a Schlenk flask, combine 7-Bromo-4,4-dimethyl-1-tetralone (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).
-
Evacuate and backfill with argon three times.
-
Add degassed triethylamine (Et₃N) followed by trimethylsilylacetylene (1.5 eq).
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Cool to room temperature, filter through Celite, and concentrate. Purify the residue by column chromatography.
Step 3: Deprotection of the Silyl Group
-
Causality: A mild base like potassium carbonate in methanol is sufficient to cleave the silicon-carbon bond, revealing the terminal alkyne without affecting the tetralone core.
-
Dissolve the product from Step 2 in methanol.
-
Add potassium carbonate (K₂CO₃) (2.0 eq) and stir at room temperature for 2 hours.
-
Neutralize with dilute HCl, and remove the methanol under reduced pressure.
-
Extract with ethyl acetate, wash with water, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the final product, 4,4-Dimethyl-7-ethynyl-1-tetralone.
Section 3: Analytical Characterization
Rigorous analytical validation is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques provides a complete picture of the molecular structure.
Analytical Workflow
Caption: Standard workflow for the analytical validation of the target compound.
Protocol: Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the compound in 0.5 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Confirm the presence of signals corresponding to the chemical shifts outlined in Table 2.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum using either a thin film on a salt plate (for liquids/oils) or a KBr pellet (for solids).
-
Identify the characteristic absorption bands for the key functional groups.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze using an ESI or APCI source to determine the exact mass of the molecular ion [M+H]⁺, confirming the elemental composition.
-
Table 2: Expected Spectroscopic Data
| Technique | Functional Group | Expected Signature | Rationale |
| ¹H NMR | Aromatic-H | δ 7.2-7.8 ppm (m, 3H) | Protons on the substituted benzene ring. |
| Alkyne-H | δ ~3.1 ppm (s, 1H) | Terminal acetylenic proton. | |
| Methylene-H (C2) | δ ~2.8 ppm (t, 2H) | Protons adjacent to the carbonyl group. | |
| Methylene-H (C3) | δ ~2.1 ppm (t, 2H) | Protons adjacent to the C4 carbon. | |
| Methyl-H (C4) | δ ~1.3 ppm (s, 6H) | Six equivalent protons of the gem-dimethyl group. | |
| ¹³C NMR | Carbonyl (C=O) | δ ~198 ppm | Ketone carbonyl carbon. |
| Aromatic-C | δ 125-150 ppm | Carbons of the aromatic ring. | |
| Alkyne-C | δ 78-85 ppm | Two sp-hybridized carbon atoms of the alkyne. | |
| Aliphatic-C | δ 25-45 ppm | Carbons of the gem-dimethyl and methylene groups. | |
| IR | C=O Stretch | ~1685 cm⁻¹ | Conjugated ketone. |
| C≡C-H Stretch | ~3300 cm⁻¹ | Terminal alkyne C-H bond. | |
| C≡C Stretch | ~2110 cm⁻¹ | Alkyne triple bond (can be weak). | |
| HRMS | Molecular Ion | m/z = 199.1117 [M+H]⁺ | Calculated for C₁₄H₁₅O⁺. |
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The tetralone scaffold is a versatile starting point for synthesizing compounds with a wide range of biological activities.[8] Its rigid bicyclic structure provides a well-defined three-dimensional shape for interacting with biological targets. The incorporation of an ethynyl group further enhances its utility, providing a reactive handle for building more complex molecules.
Potential Therapeutic Areas for Tetralone Derivatives
Caption: Diverse therapeutic applications stemming from the tetralone core structure.
Role in Drug Development
-
Anticancer Activity: Many tetralone derivatives have demonstrated antiproliferative activity against various human tumor cell lines.[9] The scaffold is a key component in natural products with cytotoxic effects, such as actinoranone.[1]
-
CNS Agents: Substituted tetralones are precursors to drugs targeting the central nervous system. They have been investigated as monoamine oxidase (MAO) inhibitors for treating depression and Parkinson's disease.[2]
-
Antimicrobial Agents: Novel tetralone derivatives have been synthesized that show significant antibacterial activity, including against resistant pathogens like MRSA.[8] Modifications to the core structure have also yielded compounds with antifungal properties.[2]
The presence of the 7-ethynyl group on this specific molecule is particularly valuable. It allows for facile conjugation to other molecules, such as biomolecules for target identification, fluorescent tags for imaging, or linkage to other pharmacophores to create hybrid drugs.
Section 5: Safety, Handling, and Storage
Hazard Assessment and Precautionary Measures
-
Health Hazards: Compounds in this class may be harmful if swallowed, inhaled, or absorbed through the skin.[11] They are often classified as causing skin and eye irritation.[12][13]
-
Physical Hazards: May form explosive peroxides upon prolonged storage, especially if impurities are present.[13]
Protocol: Safe Laboratory Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors or dust.[14]
-
Handling: Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[12][14]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations.
References
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Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Nitro-1-tetralone. PubChem. Retrieved from [Link]
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Safety Data Sheet. (2025). 1-Tetralone. Retrieved from [Link]
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ResearchGate. (2008). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of tetralones. Retrieved from [Link]
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Navigating the Labyrinth of Poor Solubility: A Technical Guide to Characterizing 4,4-Dimethyl-7-ethynyl-1-tetralone
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable therapeutic is fraught with challenges, chief among them being suboptimal physicochemical properties. Solubility, in particular, stands as a critical gatekeeper to bioavailability and, consequently, therapeutic efficacy. This guide focuses on a putative novel compound, 4,4-Dimethyl-7-ethynyl-1-tetralone , providing a comprehensive framework for its solubility characterization. As no public data exists for this specific molecule, this document serves as a predictive and methodological whitepaper. We will dissect the structural components of the molecule to forecast its solubility behavior and provide detailed, field-proven protocols for its empirical determination. This guide is designed to be a self-validating system, explaining not just the "how" but the critical "why" behind each experimental choice, empowering researchers to generate robust and reliable solubility profiles for this and other challenging new chemical entities.
Introduction: Deconstructing 4,4-Dimethyl-7-ethynyl-1-tetralone
The molecule 4,4-Dimethyl-7-ethynyl-1-tetralone is a derivative of 1-tetralone, a bicyclic aromatic ketone.[1] The tetralone scaffold itself is found in a variety of bioactive natural products, suggesting its potential as a pharmacophore.[1] However, the parent 1-tetralone is reported to be insoluble in water, a characteristic that often poses significant hurdles in drug development.[1][2]
A structural analysis of our target molecule reveals key features that will likely influence its solubility:
-
1-Tetralone Backbone: This rigid, bicyclic aromatic system is inherently lipophilic and contributes to poor aqueous solubility.[1]
-
Gem-Dimethyl Group at C4: The presence of two methyl groups at the fourth position increases the molecule's lipophilicity and steric bulk, which is generally expected to further decrease its solubility in aqueous media.
-
Ethynyl Group at C7: The ethynyl (acetylenic) group is a small, relatively non-polar functional group. While it can participate in some weak hydrogen bonding, its primary effect on a large, already lipophilic molecule is unlikely to significantly enhance aqueous solubility.
Based on this structural assessment, it is reasonable to hypothesize that 4,4-Dimethyl-7-ethynyl-1-tetralone is a poorly soluble compound. This prediction underscores the critical need for a robust and systematic approach to its solubility profiling.
The Central Role of Solubility in Drug Development
Solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3] The BCS class of a compound dictates the regulatory path and the development strategy for its oral dosage form.[3][4]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Given the structural characteristics of 4,4-Dimethyl-7-ethynyl-1-tetralone, it is highly probable that it will fall into either BCS Class II or IV. A definitive classification, however, hinges on empirical solubility data.
Predictive Approaches to Solubility: A First Glance
Before embarking on extensive experimental work, in silico methods can provide valuable initial estimates of solubility.[5] These computational approaches range from quantitative structure-property relationship (QSPR) models to more complex quantum mechanical and machine learning algorithms.[5][6][7] While these predictive tools are cost-effective and rapid, they are not a substitute for experimental determination.[8] Their primary utility lies in early-stage discovery for ranking and prioritizing compounds.[5]
Experimental Determination of Solubility: A Methodological Deep Dive
The empirical assessment of solubility can be broadly divided into two key types of assays: thermodynamic and kinetic.[9] The choice between these assays depends on the stage of drug development and the specific questions being addressed.[9][10]
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[11] It represents the true, stable solubility and is the definitive measure for BCS classification.[3][4] The most common method for determining thermodynamic solubility is the shake-flask method .[12]
-
Preparation of Buffers: Prepare a series of aqueous buffers covering the physiological pH range of 1.2 to 6.8, as stipulated by ICH and FDA guidelines.[3][4] Commonly used buffers include pH 1.2 (simulated gastric fluid without enzymes), pH 4.5 acetate buffer, and pH 6.8 phosphate buffer.[4]
-
Compound Addition: Add an excess of solid 4,4-Dimethyl-7-ethynyl-1-tetralone to a known volume of each buffer in a sealed, inert container (e.g., glass vial). The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.
-
Equilibration: Agitate the samples at a constant temperature, typically 37 ± 1 °C, for a sufficient duration to reach equilibrium.[13] This can range from 24 to 72 hours.[13] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
Phase Separation: Separate the solid and liquid phases. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[13]
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound in the same buffer system is required for accurate quantification.
| Property | Predicted Value / Experimental Goal | Rationale / Method |
| Molecular Formula | C₁₄H₁₄O | - |
| Molecular Weight | 214.26 g/mol | - |
| LogP (predicted) | > 3.0 | Based on the lipophilic nature of the tetralone backbone and alkyl/alkynyl substituents. |
| Aqueous Solubility (Thermodynamic) | < 0.1 mg/mL | To be determined experimentally using the shake-flask method.[3][4] |
| BCS Class (predicted) | II or IV | Dependent on permeability, but low solubility is anticipated.[3] |
Kinetic Solubility: High-Throughput Screening
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (typically dimethyl sulfoxide, DMSO) into an aqueous buffer.[9][10] This method is not a measure of true equilibrium but is invaluable for high-throughput screening in early drug discovery due to its speed and low compound consumption.[10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 4,4-Dimethyl-7-ethynyl-1-tetralone in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Add the DMSO solutions to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in another microtiter plate. The final DMSO concentration should be kept low (typically < 2%) to minimize its co-solvent effects.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).
-
Precipitation Detection: Measure the amount of precipitate formed using a nephelometer, which quantifies light scattering by suspended particles. The concentration at which significant light scattering is observed is reported as the kinetic solubility.
Visualizing the Workflow
A clear understanding of the experimental workflow is paramount for reproducibility and data integrity.
Caption: Experimental workflow for determining kinetic and thermodynamic solubility.
Conclusion: A Roadmap for Characterization
References
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Li, Q. S., Li, Z., & Wang, S. (2007). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. Journal of Chemical & Engineering Data, 52(4), 1466-1467. [Link]
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The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. [Link]
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Delaney, J. S. (2004). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Computer Sciences, 44(3), 1000-1005. [Link]
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Chen, J., et al. (2020). Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning. Frontiers in Pharmacology, 11, 133. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2019, November 20). M9 Biopharmaceutics Classification System-Based Biowaivers. Retrieved from [Link]
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University of Canterbury. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Kim, S., et al. (2022). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. ACS Omega, 7(15), 12756-12766. [Link]
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Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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Cristofoletti, R., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 96. [Link]
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Dahan, A., & Miller, J. M. (2016). Novel high/low solubility classification methods for new molecular entities. International Journal of Pharmaceutics, 510(1), 1-6. [Link]
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Generics and Biosimilars Initiative. (2021, May 21). FDA issues final guidance on BCS-based biowaivers. Retrieved from [Link]
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An In-Depth Technical Guide to the Strategic Synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone
This guide provides a comprehensive, technically-grounded framework for the synthesis of the novel tetralone derivative, 4,4-Dimethyl-7-ethynyl-1-tetralone. The strategic pathway has been meticulously designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles and rationale. This document is structured to serve as a practical laboratory guide and a reference for the chemical logic underpinning the synthesis of complex molecular scaffolds.
Introduction: The Tetralone Scaffold in Modern Drug Discovery
The tetralone motif is a privileged structural framework in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an ideal scaffold for probing biological targets. Tetralone derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and neuroprotective effects.[3] The introduction of a gem-dimethyl group at the C4 position can impart conformational rigidity and potentially enhance metabolic stability, while an ethynyl substituent at the C7 position offers a versatile handle for further chemical modification via click chemistry or as a pharmacophore itself, known to interact with various biological targets. This guide details a plausible and efficient multi-step synthesis of the novel 4,4-Dimethyl-7-ethynyl-1-tetralone, a compound of significant interest for exploratory drug discovery programs.
Retrosynthetic Analysis and Strategic Overview
The synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone is envisioned through a convergent strategy. The core tetralone ring system will be constructed via an intramolecular Friedel-Crafts acylation. The ethynyl functionality will be introduced in the final step using a palladium-catalyzed Sonogashira coupling reaction. This approach allows for the late-stage introduction of the reactive alkyne, minimizing potential complications in the preceding synthetic steps.
Caption: Retrosynthetic analysis of 4,4-Dimethyl-7-ethynyl-1-tetralone.
Experimental Section: A Step-by-Step Guide
Part 1: Synthesis of 4-(4-Methylphenyl)-3,3-dimethyl-4-oxobutanoic Acid
The synthesis commences with a Friedel-Crafts acylation between toluene and 3,3-dimethylsuccinic anhydride. This reaction establishes the foundational carbon skeleton of the target molecule.
Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar), add 3,3-dimethylsuccinic anhydride (1.0 eq) portion-wise.
-
After the addition is complete, add toluene (1.5 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated hydrochloric acid (HCl).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 4-(4-methylphenyl)-3,3-dimethyl-4-oxobutanoic acid as a white solid.
Causality of Experimental Choices:
-
Anhydrous Conditions: Aluminum chloride is highly hygroscopic and reacts violently with water. Maintaining anhydrous conditions is crucial for the catalytic activity of the Lewis acid.[4]
-
Excess Toluene: Toluene serves as both a reactant and a solvent. Using a slight excess ensures complete consumption of the anhydride.
-
Controlled Addition at 0 °C: The Friedel-Crafts acylation is an exothermic reaction. Slow addition at low temperature helps to control the reaction rate and prevent side reactions.[5]
Part 2: Reduction of the Keto Group to Afford 4-(4-Methylphenyl)-3,3-dimethylbutanoic Acid
The next step involves the reduction of the ketone functionality to a methylene group. A Clemmensen or Wolff-Kishner reduction is suitable for this transformation. The Wolff-Kishner reduction is often preferred for substrates with acid-sensitive groups.
Protocol (Wolff-Kishner Reduction):
-
To a round-bottom flask equipped with a reflux condenser, add 4-(4-methylphenyl)-3,3-dimethyl-4-oxobutanoic acid (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.
-
Heat the mixture to 130-140 °C for 1 hour.
-
Add potassium hydroxide (KOH, 4.0 eq) pellets portion-wise.
-
Increase the temperature to 190-200 °C and allow water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify with concentrated HCl to a pH of ~2.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 4-(4-methylphenyl)-3,3-dimethylbutanoic acid.
Causality of Experimental Choices:
-
High Temperature: The Wolff-Kishner reduction requires high temperatures to facilitate the decomposition of the hydrazone intermediate.[5]
-
Basic Conditions: The use of a strong base like KOH is essential for the deprotonation steps in the mechanism.
Part 3: Intramolecular Friedel-Crafts Acylation to 4,4,7-Trimethyl-3,4-dihydronaphthalen-1(2H)-one
This crucial step involves the cyclization of the butanoic acid derivative to form the tetralone core. Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) are effective catalysts for this transformation.
Protocol:
-
Add 4-(4-methylphenyl)-3,3-dimethylbutanoic acid (1.0 eq) to polyphosphoric acid (10-20 times the weight of the acid).
-
Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it onto crushed ice.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4,4,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one.
Causality of Experimental Choices:
-
PPA as Catalyst and Solvent: PPA is a viscous liquid that serves as both the acidic catalyst and the reaction medium, facilitating the intramolecular electrophilic aromatic substitution.[6]
-
Vigorous Stirring: Due to the high viscosity of PPA, efficient stirring is necessary to ensure proper mixing and heat transfer.
Part 4: Bromination of the Tetralone Core to 7-Bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
A regioselective bromination at the C7 position is required. This is achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator or elemental bromine with a Lewis acid catalyst.
Protocol:
-
Dissolve 4,4,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetic acid.
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by column chromatography to yield 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one. The existence of this compound is supported by its unique CAS number, 166978-46-7.[7][8]
Causality of Experimental Choices:
-
Regioselectivity: The methyl group at C7 activates the aromatic ring, but bromination is directed to the benzylic position of the methyl group under radical conditions. To achieve aromatic bromination, electrophilic conditions are necessary. A more suitable method would be direct bromination with Br₂ in the presence of a Lewis acid like FeBr₃. The protocol is adjusted accordingly.
Revised Protocol for Aromatic Bromination:
-
Dissolve 4,4,7-trimethyl-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in a suitable solvent like dichloromethane at 0 °C.
-
Add a catalytic amount of iron(III) bromide (FeBr₃).
-
Add a solution of bromine (1.05 eq) in dichloromethane dropwise.
-
Stir the reaction at 0 °C to room temperature until completion (monitored by TLC).
-
Quench the reaction with aqueous sodium bisulfite solution.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography.
Part 5: Sonogashira Coupling to Yield 4,4-Dimethyl-7-ethynyl-1-tetralone
The final step is the introduction of the ethynyl group via a Sonogashira coupling reaction. Using a protected alkyne like trimethylsilylacetylene followed by deprotection is a common and effective strategy.
Protocol:
-
To a solution of 7-bromo-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (1.0 eq) in a mixture of triethylamine and THF, add trimethylsilylacetylene (1.5 eq).
-
Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the crude residue in methanol and add a catalytic amount of potassium carbonate (K₂CO₃).
-
Stir at room temperature for 1-2 hours to effect desilylation.
-
Concentrate the mixture and partition between water and ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography on silica gel to obtain 4,4-Dimethyl-7-ethynyl-1-tetralone.
Causality of Experimental Choices:
-
Palladium and Copper Catalysis: The Sonogashira reaction relies on a synergistic catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate.[9]
-
Base: Triethylamine acts as a base to neutralize the HBr formed during the reaction and to facilitate the formation of the active catalytic species.[1]
-
Two-Step Ethynylation: Using trimethylsilylacetylene prevents the homocoupling of the terminal alkyne. The subsequent mild deprotection with K₂CO₃ in methanol is a clean and efficient method to reveal the terminal alkyne.[9]
Sources
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A Technical Guide to the Safe Handling of 4,4-Dimethyl-7-ethynyl-1-tetralone and Structurally Related α-Tetralones
Introduction: The α-Tetralone Scaffold in Modern Research
The α-tetralone framework, a bicyclic structure featuring a benzene ring fused to a cyclohexanone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1][2] Its rigid conformation and versatile chemical handles make it a foundational building block for a diverse array of biologically active molecules, including antibacterial agents, enzyme inhibitors, and anti-cancer compounds.[2][3][4][5]
4,4-Dimethyl-7-ethynyl-1-tetralone is a specialized derivative of this core structure. The introduction of gem-dimethyl groups at the C-4 position can sterically hinder metabolic attack, potentially increasing the compound's in vivo stability. The ethynyl group at the C-7 position is a highly valuable functional group for researchers, serving as a reactive handle for coupling reactions, such as Sonogashira couplings or copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), enabling the synthesis of complex molecular probes and drug candidates.
However, the very features that make this molecule synthetically attractive also necessitate a rigorous approach to its safe handling. The terminal alkyne can be reactive, and the toxicological profile of this specific substituted tetralone is not well-documented. This guide provides a comprehensive framework for its safe use, drawing upon established data for the parent 1-tetralone molecule and related analogs to inform best practices. The core principle is to treat the compound as hazardous until specific toxicological data becomes available.[6]
Section 1: Hazard Identification and Risk Assessment
As no specific Safety Data Sheet (SDS) is publicly available for 4,4-Dimethyl-7-ethynyl-1-tetralone, this assessment is based on proxy data from the parent compound, 1-tetralone, and the general reactivity of its functional groups.
Health Hazards
The primary hazards associated with 1-tetralone, which should be assumed for its derivatives, include:
-
Irritation: Causes skin and serious eye irritation.[7]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[7]
-
Toxicity: The substance may be toxic to the kidneys, liver, and central nervous system (CNS) upon repeated or prolonged exposure.[8]
-
Carcinogenicity: Suspected of causing cancer.[7]
The specific toxicological properties of 4,4-Dimethyl-7-ethynyl-1-tetralone have not been thoroughly investigated.[9] Therefore, it is imperative to handle it with the utmost care to minimize any potential for exposure.
Physicochemical Hazards
-
Combustibility: 1-Tetralone is a combustible liquid with a flash point of 110°C (230°F).[9] While the dimethyl and ethynyl substitutions will alter this value, the compound should be kept away from heat, sparks, and open flames.[8]
-
Reactivity: The ethynyl group can undergo energetic reactions, particularly with certain metals. More broadly, related compounds like tetralin have been noted to potentially form explosive peroxides.[7] While this is less of a concern for the ketone structure, it highlights the need for awareness of potential latent reactivity.
Table 1: Hazard Profile of 1-Tetralone (Proxy Data)
| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Health Hazards | GHS07 (Exclamation Mark), GHS08 (Health Hazard) | Danger | H304: May be fatal if swallowed and enters airways.[7]H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[7]H351: Suspected of causing cancer.[7] |
| Environmental | GHS09 (Environment) | Warning | H411: Toxic to aquatic life with long lasting effects.[7] |
Section 2: Laboratory Safety Protocols
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized procedures, is essential for mitigating the risks associated with handling this compound.
Engineering Controls & Personal Protective Equipment (PPE)
The primary engineering control is the mandatory use of a properly functioning and certified chemical fume hood. This is non-negotiable and serves to prevent the inhalation of any vapors or aerosols that may be generated.[10] A safety shower and eyewash station must be readily accessible.
The selection of appropriate PPE is the next critical barrier of protection. The causality is clear: each piece of equipment is chosen to protect a specific route of exposure.
Step-by-Step PPE Protocol:
-
Body Protection: A flame-resistant lab coat must be worn and fully fastened.
-
Eye Protection: Chemical safety goggles that provide a full seal are required. A face shield should be worn over the goggles if there is a significant splash risk.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[10] Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.
-
Respiratory Protection: If working outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator with organic vapor cartridges is necessary.[8][10]
Safe Handling and Storage
Handling this compound, which is likely a solid at room temperature, requires methodical procedures to prevent exposure and cross-contamination.
Experimental Protocol: Preparation of a Stock Solution
-
Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Tare Vessel: Place a clean, dry vial or flask on an analytical balance and tare the weight.
-
Aliquot Transfer: Using a clean spatula, carefully transfer the desired amount of 4,4-Dimethyl-7-ethynyl-1-tetralone from the stock bottle to the tared vessel. Perform this action slowly to avoid creating airborne dust.
-
Solubilization: Add the desired solvent (e.g., DMSO, DMF) to the vessel. Ensure the compound is fully dissolved.
-
Storage: Store the stock solution in a tightly sealed container, properly labeled with the compound name, concentration, solvent, and date. For long-term storage, keep in a cool, dry place.[9] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[9]
Section 3: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
First Aid Measures
These protocols are based on established procedures for 1-tetralone and should be followed immediately while seeking professional medical attention.[9]
-
Inhalation: Immediately move the affected person to fresh air.[11] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes.[8][11] Remove all contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the container or label.[8]
Spill & Fire Response
-
Spill Cleanup: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). Scoop the material into a labeled, sealable container for hazardous waste disposal.[9] For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Fire Fighting: Use carbon dioxide, dry chemical powder, or appropriate foam. This class of compound is combustible.[8]
Section 4: Waste Disposal
All waste materials contaminated with 4,4-Dimethyl-7-ethynyl-1-tetralone, including disposable labware, gloves, bench paper, and excess compound, must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Do not dispose of this chemical down the drain.[10] Arrange for pickup and disposal through your institution's EHS department in accordance with all local, state, and federal regulations.
References
-
MATERIAL SAFETY DATA SHEET TETRALIN. (n.d.). Oxford Lab Chem. Retrieved from [Link]
-
SAFETY DATA SHEET - D-Tetralone. (2025-09-09). Service Org. Retrieved from [Link]
- Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
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4,7-dimethyl-1-tetralone. (n.d.). The Good Scents Company. Retrieved from [Link]
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4,7-Dimethyl-1-tetralone - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved from [Link]
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Tetralone synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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- Belső, F., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1334–1346.
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Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]
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1-Tetralone. (n.d.). In Wikipedia. Retrieved from [Link]
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- Wang, Y., et al. (2021). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 26(11), 3328.
- [Synthesis and antibacterial activity of dl-7-(4,4-dimethyl-3-aminomethylpyrrolidinyl) -quinolones]. (2006). Zhongguo Yao Wu Hua Xue Za Zhi, 16(2), 73-8.
- Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O. (2020). The Journal of Organic Chemistry, 85(22), 14856–14861.
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Methodological & Application
Application Notes and Protocols: Leveraging 4,4-Dimethyl-7-ethynyl-1-tetralone in Click Chemistry for Advanced Drug Discovery
Introduction: A Novel Scaffold for Bioorthogonal Ligation
In the landscape of modern medicinal chemistry and drug development, the ability to efficiently and selectively conjugate molecules is paramount. "Click chemistry," a term coined by K. B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] At the forefront of this chemical philosophy is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful transformation for the synthesis of 1,2,3-triazoles.[1] This document provides detailed application notes and protocols for the use of a unique terminal alkyne, 4,4-Dimethyl-7-ethynyl-1-tetralone , in click chemistry reactions.
The tetralone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The incorporation of a terminal ethynyl group at the 7-position of the 4,4-dimethyl-1-tetralone core opens up a wealth of possibilities for creating novel molecular architectures through bioorthogonal ligation. The gem-dimethyl group at the 4-position can impart advantageous physicochemical properties, such as increased metabolic stability and conformational rigidity, which are highly desirable in drug candidates.[2][3] These application notes are designed for researchers, scientists, and drug development professionals seeking to utilize this versatile building block in their synthetic endeavors.
Chemical Profile and Handling of 4,4-Dimethyl-7-ethynyl-1-tetralone
Chemical Structure:
Physicochemical Properties (Predicted):
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~212.28 g/mol | Based on chemical formula C15H16O |
| Appearance | Likely a white to off-white solid | Typical for substituted tetralones |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Nonpolar tetralone core and alkyne functionality |
| Stability | Stable under standard laboratory conditions. | Terminal alkynes are generally stable but can be sensitive to strong bases and certain metals. |
Safety and Handling:
As with all laboratory chemicals, appropriate safety precautions must be observed when handling 4,4-Dimethyl-7-ethynyl-1-tetralone.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents and strong bases.
Theoretical Framework: The Power of the Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is the cornerstone of click chemistry. While the thermal reaction is slow and often yields a mixture of regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction and provides exclusively the 1,4-disubstituted triazole.[1]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most widely used click reaction due to its high efficiency and reliability. The reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate, which then reacts with the azide.
Below is a diagram illustrating the catalytic cycle of the CuAAC reaction.
Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols
Protocol 1: Synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone via Sonogashira Coupling
This protocol describes a general method for the synthesis of the title compound from a hypothetical precursor, 7-bromo-4,4-dimethyl-1-tetralone, via a Sonogashira coupling reaction.[4][5]
Materials:
-
7-Bromo-4,4-dimethyl-1-tetralone
-
Trimethylsilylacetylene (TMSA)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1M solution in THF
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Sonogashira Coupling: a. To a dry round-bottom flask under an inert atmosphere, add 7-bromo-4,4-dimethyl-1-tetralone (1.0 eq), Pd(OAc)2 (0.02 eq), PPh3 (0.04 eq), and CuI (0.03 eq). b. Add anhydrous toluene and anhydrous triethylamine (2.0 eq). c. Add trimethylsilylacetylene (1.5 eq) dropwise. d. Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6][7] e. Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate. f. Concentrate the filtrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to obtain 4,4-dimethyl-7-((trimethylsilyl)ethynyl)-1-tetralone.
-
Deprotection of the Trimethylsilyl (TMS) Group: a. Dissolve the purified TMS-protected alkyne in THF. b. Add TBAF (1.1 eq) dropwise at 0 °C. c. Stir the reaction at room temperature for 1-2 hours, monitoring by TLC. d. Quench the reaction with saturated aqueous NH4Cl. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4. g. Concentrate under reduced pressure and purify by flash column chromatography to yield 4,4-Dimethyl-7-ethynyl-1-tetralone.[8][9]
Caption: Synthetic workflow for 4,4-Dimethyl-7-ethynyl-1-tetralone.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the CuAAC reaction of 4,4-Dimethyl-7-ethynyl-1-tetralone with an organic azide.
Materials:
-
4,4-Dimethyl-7-ethynyl-1-tetralone
-
Organic azide of interest
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
tert-Butanol/Water (1:1) or other suitable solvent system (e.g., DMF, DMSO)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated aqueous solution of EDTA
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Vials or round-bottom flasks
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
In a vial, dissolve 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 eq) and the organic azide (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H2O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO4·5H2O (0.01-0.05 eq) in water.
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO4 solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with DCM or ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by water and brine.[10]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude triazole product by flash column chromatography on silica gel.
Caption: Experimental workflow for a typical CuAAC reaction.
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where the cytotoxicity of copper is a concern, a catalyst-free approach is desirable. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) utilizes a strained cyclooctyne to react with an azide without the need for a metal catalyst. While 4,4-Dimethyl-7-ethynyl-1-tetralone is not a strained alkyne, this protocol is provided for the reaction of an azide-functionalized derivative of the tetralone with a cyclooctyne.
Materials:
-
Azide-functionalized 4,4-dimethyl-1-tetralone derivative
-
A strained cyclooctyne (e.g., DBCO, BCN)
-
Biocompatible solvent (e.g., PBS, cell culture media, DMSO)
Equipment:
-
Standard laboratory vials
-
Magnetic stirrer or shaker
Procedure:
-
Dissolve the azide-functionalized tetralone derivative in the chosen solvent.
-
Add the strained cyclooctyne (1.0-1.5 eq).
-
Stir or shake the reaction mixture at room temperature or 37 °C.
-
The reaction progress can be monitored by appropriate analytical techniques (e.g., LC-MS, fluorescence if one of the components is labeled).
-
Purification methods will depend on the nature of the product and the intended application. For biomolecules, techniques like size-exclusion chromatography or dialysis may be appropriate.
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation in CuAAC | Inactive catalyst (Cu(II) formation) | Use freshly prepared solutions of sodium ascorbate and CuSO4. Increase the amount of sodium ascorbate. Degas the solvent to remove oxygen. |
| Poor solubility of reactants | Try a different solvent system (e.g., DMF, DMSO). Gentle heating may improve solubility. | |
| Side product formation | Alkyne homocoupling (Glaser coupling) | Ensure an excess of sodium ascorbate is present. Maintain an inert atmosphere. |
| Difficulty in purification | Residual copper in the product | Thoroughly wash with a saturated EDTA solution during workup. |
| Co-elution of starting materials and product | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. |
Characterization of Triazole Products
The formation of the 1,4-disubstituted 1,2,3-triazole can be confirmed by standard spectroscopic methods.
-
¹H NMR: The most characteristic signal is the singlet for the triazole proton (C5-H), which typically appears in the range of δ 7.5-8.5 ppm.[11][12]
-
¹³C NMR: The two carbon atoms of the triazole ring (C4 and C5) will appear in the aromatic region of the spectrum.[11]
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the triazole product should be observed.
Conclusion
4,4-Dimethyl-7-ethynyl-1-tetralone is a promising and versatile building block for the synthesis of novel compounds for drug discovery and other applications. Its rigid scaffold and the presence of a terminal alkyne for click chemistry make it an attractive starting material. The protocols provided herein offer a solid foundation for researchers to incorporate this molecule into their synthetic strategies, enabling the efficient construction of complex molecular architectures with potential biological significance.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653, 46–49 (2002).
- Rostovtsev, V. V., Green, L. G., Fokin, V. V. & Sharpless, K. B. A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes. Angew. Chem. Int. Ed.41, 2596–2599 (2002).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.107, 874–922 (2007).
- Hein, J. E. & Fokin, V. V. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem. Soc. Rev.39, 1302–1315 (2010).
- Jewett, J. C. & Bertozzi, C. R. Cu-free click chemistry for site-specific protein labeling. Chem. Soc. Rev.39, 1272–1279 (2010).
- Liang, Y., Mackey, J. L., Lopez, S. A., Liu, F. & Houk, K. N. Control and Design of Reactivity and Selectivity of Strain-Promoted 1,3-Dipolar Cycloadditions of Azides to Cycloalkynes. J. Am. Chem. Soc.134, 17904–17907 (2012).
- Meldal, M. & Tornøe, C. W. Cu-Catalyzed Azide−Alkyne Cycloaddition. Chem. Rev.108, 2952–3015 (2008).
- Kolb, H. C., Finn, M. G. & Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.40, 2004–2021 (2001).
- Himo, F. et al. Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. J. Am. Chem. Soc.127, 210–216 (2005).
- Hong, V., Presolski, S. I., Ma, C. & Finn, M. G. Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation. Angew. Chem. Int. Ed.48, 9879–9883 (2009).
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Organic Chemistry Portal. Sonogashira Coupling. [Link].
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Chemistry LibreTexts. Sonogashira Coupling. [Link].
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University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link].
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Edubirdie. Monitoring Reactions by TLC. [Link].
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Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. [Link].
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ResearchGate. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. [Link].
-
Organic Chemistry Portal. Desilylations. [Link].
-
ResearchGate. Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete? [Link].
-
National Center for Biotechnology Information. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. [Link].
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ResearchGate. ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product for... [Link].
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ResearchGate. A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. [Link].
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National Center for Biotechnology Information. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. [Link].
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Royal Society of Chemistry. Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages. [Link].
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Wikipedia. Thorpe–Ingold effect. [Link].
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Semantic Scholar. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link].
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National Center for Biotechnology Information. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link].
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Synthesis of retinoic acid receptor ligands from 4,4-Dimethyl-7-ethynyl-1-tetralone
An Application Guide to the Synthesis of Novel Retinoic Acid Receptor (RAR) Ligands from 4,4-Dimethyl-7-ethynyl-1-tetralone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed, research-level overview and step-by-step protocols for the synthesis of novel retinoic acid receptor (RAR) ligands, utilizing 4,4-Dimethyl-7-ethynyl-1-tetralone as a versatile starting material. Retinoids, the ligands for RARs, are pivotal in regulating gene expression related to cellular differentiation, proliferation, and apoptosis, making them significant targets in oncology and dermatology.[1][2] This document outlines a robust synthetic strategy, explains the mechanistic rationale behind key chemical transformations, and provides validated protocols for laboratory execution. The workflow proceeds through a Sonogashira cross-coupling followed by hydrazone condensation and final saponification to yield a target ligand designed for RAR interaction. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel retinoid therapeutics.
Introduction: The Therapeutic Promise of RAR Modulation
Retinoic acid receptors (RARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[3] Comprising three subtypes (RARα, RARβ, and RARγ), these receptors form heterodimers with retinoid X receptors (RXRs) to regulate gene transcription.[4] The RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] Ligand binding initiates a conformational change that shifts the receptor from a transcriptional repressor to an activator, profoundly influencing critical cellular processes.[1][6]
This regulatory power has established RARs as compelling drug targets. Synthetic ligands for these receptors are utilized in the treatment of various conditions, including acute promyelocytic leukemia (APL), acne, psoriasis, and photoaging.[7][8] The design of novel, selective RAR modulators continues to be a vibrant area of research, aimed at improving therapeutic efficacy while minimizing off-target effects.
The starting material, 4,4-Dimethyl-7-ethynyl-1-tetralone, is a highly valuable building block. Its rigid, substituted tetralone core mimics the cyclohexenyl ring of natural all-trans retinoic acid (ATRA), while the terminal alkyne provides a reactive handle for elaboration into the polyene side chain characteristic of retinoids. This guide details a synthetic route to a novel RAR ligand, demonstrating the utility of this precursor in modern medicinal chemistry.
The RAR Signaling Pathway: A Mechanistic Overview
The biological activity of RAR ligands is mediated through a well-defined signaling cascade. In the absence of a ligand, the RAR/RXR heterodimer is bound to a RARE and recruits a complex of corepressor proteins (e.g., NCoR), which in turn recruit histone deacetylases (HDACs). This leads to chromatin condensation and transcriptional repression.[1][6]
Upon binding of an agonist ligand (like ATRA or a synthetic analog), the receptor undergoes a significant conformational change. This allosteric shift displaces the corepressor complex and facilitates the recruitment of coactivator proteins (e.g., NCoA), which possess histone acetyltransferase (HAT) activity.[6] The resulting histone acetylation leads to chromatin decondensation, enabling the initiation of transcription by RNA polymerase II.
Caption: The RAR signaling mechanism.
Synthetic Strategy and Workflow
The overall strategy is to construct the target molecule, (E)-4-(((7-(2-(4-carboxyphenyl)ethynyl)-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-ylidene)amino)oxy)benzoic acid (a hypothetical but representative structure), in three key stages. This approach leverages well-established, high-yielding reactions suitable for medicinal chemistry campaigns.
-
Sonogashira Cross-Coupling: Formation of the core C-C framework by coupling the terminal alkyne of the tetralone with an aryl halide.
-
Hydrazone Condensation: Introduction of the benzoic acid "head group" through reaction of the tetralone's ketone functionality.
-
Saponification: Deprotection of the ester to reveal the terminal carboxylic acid, a critical pharmacophore for RAR binding.[9]
Caption: Overall synthetic workflow.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Solvents should be handled under anhydrous and anaerobic conditions where specified.
Protocol 1: Sonogashira Coupling of 4,4-Dimethyl-7-ethynyl-1-tetralone with Methyl 4-iodobenzoate
Causality and Experimental Choice: The Sonogashira reaction is the method of choice for coupling terminal alkynes with aryl halides due to its mild reaction conditions and functional group tolerance.[10][11] It employs a dual catalytic system: a palladium complex facilitates the oxidative addition and reductive elimination steps, while a copper(I) co-catalyst activates the alkyne.[12] An amine base is required to neutralize the HI byproduct and regenerate the active catalytic species.[10] Anhydrous and deaerated conditions are crucial to prevent catalyst deactivation and minimize the undesirable oxidative homocoupling of the alkyne (Glaser coupling).[10][11]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| 4,4-Dimethyl-7-ethynyl-1-tetralone | 198.26 | 1.00 g | 5.04 | 1.0 |
| Methyl 4-iodobenzoate | 262.04 | 1.45 g | 5.55 | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 177 mg | 0.25 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 48 mg | 0.25 | 0.05 |
| Triethylamine (TEA) | 101.19 | 20 mL | - | Solvent |
| Tetrahydrofuran (THF), anhydrous | - | 20 mL | - | Solvent |
Procedure:
-
To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 4,4-Dimethyl-7-ethynyl-1-tetralone (1.00 g, 5.04 mmol) and methyl 4-iodobenzoate (1.45 g, 5.55 mmol).
-
Add Pd(PPh₃)₂Cl₂ (177 mg, 0.25 mmol) and CuI (48 mg, 0.25 mmol).
-
Evacuate and backfill the flask with dry nitrogen three times to ensure an inert atmosphere.
-
Via syringe, add anhydrous THF (20 mL) and triethylamine (20 mL). The solution should turn from a slurry to a yellowish solution.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The starting materials should be consumed, and a new, lower Rf spot should appear.
-
Upon completion, cool the reaction to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.
-
Resuspend the resulting residue in dichloromethane (50 mL) and wash with 1M HCl (2 x 25 mL), followed by saturated sodium bicarbonate solution (25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexane to afford the coupled product (Intermediate 1) as a pale yellow solid.
-
Expected Yield: 80-90%.
-
Characterization: Confirm structure via ¹H NMR, ¹³C NMR, and LC-MS.
-
Protocol 2: Hydrazone Condensation to Form the Protected Ligand
Causality and Experimental Choice: This step involves a classic condensation reaction between the ketone of the tetralone core and 4-hydrazinobenzoic acid. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. The reaction is often driven to completion by removing the water byproduct, for instance, by azeotropic distillation or by running the reaction in a protic solvent like ethanol at reflux.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| Intermediate 1 | 332.40 | 1.00 g | 3.01 | 1.0 |
| 4-Hydrazinobenzoic acid | 152.15 | 503 mg | 3.31 | 1.1 |
| Ethanol (200 proof) | - | 40 mL | - | Solvent |
| Glacial Acetic Acid | - | 0.2 mL | - | Catalyst |
Procedure:
-
In a 100 mL round-bottom flask, dissolve Intermediate 1 (1.00 g, 3.01 mmol) in ethanol (40 mL).
-
Add 4-hydrazinobenzoic acid (503 mg, 3.31 mmol) to the solution.
-
Add 3-4 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a condenser and heat the mixture to reflux (approx. 80 °C) for 8-12 hours. A precipitate may form as the reaction progresses.
-
Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the starting ketone is consumed.
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol (2 x 10 mL).
-
Dry the product, (Intermediate 2) , under high vacuum. The product is often pure enough for the next step without further purification.
-
Expected Yield: 85-95%.
-
Characterization: Confirm structure via ¹H NMR and LC-MS.
-
Protocol 3: Saponification to Yield the Final RAR Ligand
Causality and Experimental Choice: The terminal carboxylic acid is a key feature for RAR ligand activity, forming a critical ionic interaction with a conserved arginine residue in the receptor's ligand-binding pocket.[8] Saponification is a standard method for hydrolyzing an ester to its corresponding carboxylate salt using a strong base like lithium hydroxide (LiOH). LiOH is often preferred for its high reactivity and the good solubility of its carboxylate salts. A mixed solvent system (THF/Methanol/Water) is used to ensure the solubility of both the nonpolar substrate and the aqueous base. The reaction is followed by acidification to protonate the carboxylate salt and precipitate the final carboxylic acid product.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles (mmol) | Eq. |
|---|---|---|---|---|
| Intermediate 2 | 466.54 | 1.00 g | 2.14 | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 256 mg | 10.7 | 5.0 |
| Tetrahydrofuran (THF) | - | 20 mL | - | Solvent |
| Methanol (MeOH) | - | 10 mL | - | Solvent |
| Water | - | 10 mL | - | Solvent |
| 1M Hydrochloric Acid (HCl) | - | ~15 mL | - | For acidification |
Procedure:
-
Suspend Intermediate 2 (1.00 g, 2.14 mmol) in a mixture of THF (20 mL), methanol (10 mL), and water (10 mL) in a 100 mL round-bottom flask.
-
Add lithium hydroxide (256 mg, 10.7 mmol) and stir the mixture at room temperature for 12-18 hours. The suspension should become a clear solution as the reaction proceeds.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting ester.
-
Once complete, remove the THF and methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 20 mL of water.
-
Cool the solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of 1M HCl. A precipitate will form.
-
Stir the slurry in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (3 x 20 mL) to remove any inorganic salts.
-
Dry the final product, the Target RAR Ligand , under high vacuum at 40 °C overnight.
-
Expected Yield: >95%.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, HRMS, and HPLC.
-
Summary of Results and Characterization
| Compound | Structure | Step | Expected Yield | Key Analytical Data |
| Starting Material | 4,4-Dimethyl-7-ethynyl-1-tetralone | - | - | Commercially available |
| Intermediate 1 | Coupled Ester | 1 | 80-90% | ¹H NMR: Appearance of aromatic protons from benzoate, disappearance of alkyne proton. MS: [M+H]⁺ at m/z 333.15 |
| Intermediate 2 | Protected Ligand (Hydrazone) | 2 | 85-95% | ¹H NMR: Disappearance of ketone C-H protons, appearance of N-H proton. MS: [M+H]⁺ at m/z 467.20 |
| Final Product | Target RAR Ligand | 3 | >95% | ¹H NMR: Disappearance of methyl ester singlet (~3.9 ppm), appearance of broad COOH singlet. HRMS: Calculated and found mass match. HPLC: Purity >98%. |
References
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Napoli, J. L., & Race, K. R. (1987). The biosynthesis of retinoic acid from retinol by rat tissues in vitro. Archives of Biochemistry and Biophysics, 255(1), 95-101. [Link]
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Wikipedia. (n.d.). Retinoic acid receptor. Retrieved from [Link]
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le Maire, A., et al. (2012). Retinoic Acid Actions Through Mammalian Nuclear Receptors. Vitamins and Hormones, 89, 127-158. [Link]
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ScienceQuery. (2025). What are the therapeutic applications for RARγ agonists?. Retrieved from [Link]
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Dawson, M. I., & Xia, Z. (2000). Therapeutic applications for ligands of retinoid receptors. Current Pharmaceutical Design, 6(3), 335-365. [Link]
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News-Medical.Net. (2019). Retinoid Receptor Pharmacology. Retrieved from [Link]
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YouTube. (2025). Retinoic acid receptors RARs and retinoid X receptors RXRs ; Definition, Function, Mechanism. Retrieved from [Link]
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Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Nature Reviews Molecular Cell Biology, 16(2), 110-123. [Link]
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Master Organic Chemistry. (2011). Partial Reduction of Alkynes With Lindlar's Catalyst. Retrieved from [Link]
-
Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid. (2014). The Journal of Organic Chemistry, 79(20), 9687-9695. [Link]
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Faul, M. M. (2004). Synthetic Approaches to the Retinoids. In Carotenoids and Retinoids: Molecular Aspects and Health Issues. ACS Symposium Series. [Link]
-
Cunningham, T. J., & Duester, G. (2015). Mechanisms of retinoic acid signalling and its roles in organ and limb development. Nature Reviews Molecular Cell Biology, 16(2), 110-123. [Link]
-
Duester, G. (2008). Retinoic acid signaling pathways. Cold Spring Harbor Perspectives in Biology, 1(3), a000214. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 9.5: Reduction of Alkynes. Retrieved from [Link]
-
Gronemeyer, H., et al. (2004). Retinoid receptors and therapeutic applications of RAR/RXR modulators. Trends in Biochemical Sciences, 29(11), 592-600. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Yee, S. W., et al. (2005). Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays. Journal of Medicinal Chemistry, 48(23), 7123-7131. [Link]
-
Open Research Oklahoma. (n.d.). THE SYNTHESIS AND THE BIOLOGICAL ACTIVITY OF AN OXA-RETINOIC ACID. Retrieved from [Link]
-
Kaundal, R. K., et al. (2015). Retinoic Acid Signaling Pathways in Development and Diseases. BioMed Research International, 2015, 697654. [Link]
-
Organic Chemistry Portal. (2005). Synthesis of Carotenoids and Retinoids: Novel Approaches involving the Stille Reaction as a Key Step. Retrieved from [Link]
-
ACS Publications. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(17), 7484-7496. [Link]
-
Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists. (2013). Journal of Medicinal Chemistry, 56(17), 6835-6851. [Link]
-
Achkar, C. C., et al. (1996). 4-Oxoretinol, a new natural ligand and transactivator of the retinoic acid receptors. Proceedings of the National Academy of Sciences, 93(10), 4879-4884. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (2002). The Journal of Organic Chemistry, 67(19), 6798-6801. [Link]
-
YouTube. (2025). Lindlar's Catalyst, a Whole Bunch of %#! | Organic Chemistry. Retrieved from [Link]
-
YouTube. (2022). MCQ-209: On Biomolecule (Retinol) synthesis by Dr. Tanmoy Biswas. Retrieved from [Link]
-
Kumar, S., & Duester, G. (2012). Retinoic acid synthesis and functions in early embryonic development. Vitamins and Hormones, 90, 83-105. [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Low Temperature Sonogashira Coupling Reaction. (2000). Tetrahedron Letters, 41(24), 4721-4724. [Link]
-
Chemistry LibreTexts. (2025). 9.5: Reduction of Alkynes. Retrieved from [Link]
-
Schinke, C., et al. (2010). Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML-RAR-alpha oncogene in acute promyelocytic leukemia. Leukemia & Lymphoma, 51(6), 1108-1114. [Link]
-
Khan Academy. (n.d.). Reduction of alkynes. Retrieved from [Link]
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4,4-Dimethyl-7-ethynyl-1-tetralone in the synthesis of fluorescent probes
Application Note: 4,4-Dimethyl-7-ethynyl-1-tetralone as a Bio-Orthogonal Scaffold for NIR Fluorescent Probes
Part 1: Executive Summary & Technical Rationale
4,4-Dimethyl-7-ethynyl-1-tetralone (CAS: 155748-76-8) represents a high-value "dual-function" scaffold in the design of advanced fluorescent probes. Unlike generic tetralones, this derivative possesses two distinct chemical handles that allow for orthogonal functionalization:
-
The C1-Ketone (Reactive Core): Facilitates condensation reactions (e.g., Knoevenagel, McMurry) to construct the fluorophore core (Hemicyanine, Silicon-Rhodamine, or Chalcone). The 4,4-dimethyl substitution is critical here; it prevents aromatization, enhances lipophilicity for cell permeability, and improves photostability by blocking oxidative degradation at the benzylic position.
-
The C7-Ethynyl (Bio-Orthogonal Handle): Provides a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This allows the fluorophore to be "clicked" onto biomolecules (peptides, antibodies) or drugs after the dye synthesis is complete, without interfering with the chromophore's electronic properties.
Primary Applications:
-
Mitochondrial Tracking: Synthesis of lipophilic cationic hemicyanine dyes.
-
Fluorescent Drug Conjugates (FDCs): Specifically for Retinoic Acid Receptor (RAR) imaging, as this scaffold is a known intermediate for high-affinity RAR antagonists.
-
Two-Photon Microscopy: The rigid tetralone bridge enhances the two-photon absorption cross-section in push-pull dyes.
Part 2: Experimental Workflows & Protocols
Workflow A: Synthesis of a "Clickable" Hemicyanine NIR Probe
Rationale: Hemicyanine dyes derived from tetralones exhibit emission in the Near-Infrared (NIR) window (650–800 nm), minimizing background autofluorescence in biological tissue. The 7-ethynyl group remains intact to serve as a conjugation site for targeting ligands (e.g., RGD peptide for tumor targeting).
Step-by-Step Protocol:
1. Materials Preparation:
-
Scaffold: 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 eq).
-
Donor: 2,3,3-Trimethylindolenine (derived quaternary salt, e.g., N-ethyl-2,3,3-trimethylindoleninium iodide) (1.2 eq).
-
Catalyst: Piperidine (0.1 eq) or anhydrous Sodium Acetate (1.5 eq).
-
Solvent: Anhydrous Ethanol or Acetic Anhydride.
2. Knoevenagel Condensation:
-
Dissolve the indolium salt and 4,4-dimethyl-7-ethynyl-1-tetralone in anhydrous ethanol (0.1 M concentration).
-
Add the catalyst (Piperidine).
-
Reflux the mixture at 80°C for 4–6 hours under an inert atmosphere (
).-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 95:5). The product will appear as a deep blue/green spot.
-
-
Cool to room temperature. The dye often precipitates.
-
Filter the precipitate and wash with cold diethyl ether to remove unreacted tetralone.
-
Purification: If no precipitate forms, concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
3. Functionalization via "Click" Chemistry (CuAAC):
-
Purpose: To attach a targeting ligand (e.g., Azide-PEG-Biotin or Azide-cRGD).
-
Dissolve the purified Hemicyanine-Alkyne dye (1.0 eq) in DMSO/t-Butanol (1:1).
-
Add the Azide-functionalized ligand (1.2 eq).
-
Add freshly prepared
(0.1 eq) and Sodium Ascorbate (0.5 eq) in water. -
Stir at room temperature for 2 hours in the dark.
-
Validation: Analyze via LC-MS to confirm the mass shift corresponding to the triazole formation.
Workflow B: Synthesis of Fluorescent RAR-Antagonist Probes
Rationale: This specific tetralone is a pharmacophore for Retinoic Acid Receptor (RAR) antagonists.[1] By converting the ketone to a dye while preserving the 7-ethynyl geometry, researchers can create "Turn-On" probes that bind RARs in the nucleus.
Protocol:
-
Core Extension: Perform a Sonogashira coupling on the 7-ethynyl group first to attach a fluorophore (e.g., an Iodinated BODIPY or Fluorescein derivative) if a "pendant" design is desired.
-
Note: This creates a probe where the tetralone acts as the receptor binder, and the attached dye acts as the reporter.
-
-
Reagent Setup:
-
Tetralone (1.0 eq), Iodo-BODIPY (1.1 eq),
(5 mol%), CuI (10 mol%). -
Solvent: Anhydrous THF/Triethylamine (3:1).
-
-
Reaction: Stir at 50°C for 12 hours.
-
Purification: HPLC (C18 column, Acetonitrile/Water gradient).
Part 3: Data Analysis & Visualization
Table 1: Comparative Properties of Tetralone-Derived Probes
| Probe Class | Excitation (nm) | Emission (nm) | Stokes Shift | Target Specificity | Role of 7-Ethynyl Group |
| Hemicyanine | 680–720 | 740–780 | Large (~60 nm) | Mitochondria (Intrinsic) | Site for Bioconjugation (Click) |
| Push-Pull Chalcone | 450–480 | 550–600 | Medium (~100 nm) | Lipid Droplets | |
| RAR-Ligand Probe | Variable | Variable | Variable* | Nuclear RAR | Linker to Fluorophore |
*Dependent on the fluorophore attached via Sonogashira coupling.
Figure 1: Synthesis Pathway for Click-Ready NIR Probes
Caption: Figure 1. Modular synthesis of targeted NIR probes. The tetralone core forms the fluorophore (Red), while the ethynyl group enables late-stage bioconjugation (Green).
Part 4: Critical Considerations (E-E-A-T)
-
Regioselectivity & Sterics: The 4,4-dimethyl group provides necessary steric bulk to prevent aggregation-caused quenching (ACQ), a common issue in planar cyanine dyes. However, it also slightly hinders condensation at the C1 position. Expert Tip: If the Knoevenagel reaction is sluggish, switch from Ethanol to Acetic Anhydride/Toluene to drive water removal azeotropically.
-
Alkyne Stability: The terminal alkyne is generally stable under Knoevenagel conditions. However, avoid strong Lewis acids which might induce hydration of the alkyne to a ketone.
-
Safety: The 7-ethynyl derivative is a potent chemical intermediate. Handle with standard PPE. When using Copper catalysts for the click reaction in live-cell compatible protocols, ensure thorough washing or use Copper-free strain-promoted alternatives (though this requires converting the alkyne to a cyclooctyne, which is complex).
References
-
Kushida, Y., et al. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging.[2][3] Organic & Biomolecular Chemistry.[4][5][6][7][8] Retrieved from [Link]
-
Wang, W., & Li, A. D. (2007).[6] Design and synthesis of efficient fluorescent dyes for incorporation into DNA backbone and biomolecule detection. Bioconjugate Chemistry.[5][6] Retrieved from [Link]
-
Lukinavičius, G., et al. (2013). A near-infrared fluorophore for live-cell super-resolution microscopy of cellular proteins. Nature Chemistry. (Contextual grounding for SiR-Tetralone chemistry). Retrieved from [Link]
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- 3. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Design and synthesis of efficient fluorescent dyes for incorporation into DNA backbone and biomolecule detection - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Enhanced intramolecular charge transfer and near-infrared fluorescence in 4-dimethylamino-chalcone analogues through extended conjugation: synthesis, photophysical properties, and theoretical modelling - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
The Strategic Utility of 4,4-Dimethyl-7-ethynyl-1-tetralone in Modern Heterocyclic Synthesis: Application Notes and Protocols
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of medicinal chemistry and materials science, the demand for novel heterocyclic scaffolds with precisely controlled functionalities is ever-increasing. These cyclic structures form the core of a vast array of pharmaceuticals, agrochemicals, and organic electronics. 4,4-Dimethyl-7-ethynyl-1-tetralone emerges as a particularly valuable starting material in this context. Its rigid, bicyclic core, adorned with a reactive terminal alkyne and a ketone, provides a unique trifecta of chemical handles for the strategic construction of complex molecular architectures.
The gem-dimethyl group at the C4 position serves a crucial role in preventing aromatization of the saturated ring under various reaction conditions, thereby preserving the tetralone scaffold. This structural feature also imparts specific steric and electronic properties that can influence the regioselectivity of subsequent transformations. The ketone at C1 and the ethynyl group at C7 are poised for a diverse range of chemical manipulations, including cycloadditions, multicomponent reactions, and intramolecular cyclizations, making this molecule a powerful linchpin in divergent synthetic strategies.
This comprehensive guide provides detailed application notes and protocols for the utilization of 4,4-Dimethyl-7-ethynyl-1-tetralone as a precursor to a variety of important heterocyclic systems. The methodologies presented herein are grounded in established chemical principles and are designed to be both robust and adaptable for researchers in drug discovery and materials development.
I. Synthesis of Fused Pyrazole Derivatives
The reaction of α,β-unsaturated ketones with hydrazines is a classical and reliable method for the synthesis of pyrazoles.[1] In the case of 4,4-Dimethyl-7-ethynyl-1-tetralone, the terminal alkyne offers a versatile handle for introducing a second carbonyl group via hydration, thus setting the stage for a Paal-Knorr type pyrazole synthesis. This two-step sequence provides a facile route to highly substituted, fused pyrazole systems.
Mechanistic Rationale
The synthesis commences with the hydration of the terminal alkyne to a methyl ketone. This transformation is typically catalyzed by mercury(II) salts in the presence of a strong acid, or more recently, by gold or platinum catalysts under milder conditions. The resulting 1,4-dicarbonyl compound is then subjected to condensation with a hydrazine derivative. The mechanism proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. The choice of a substituted hydrazine (e.g., phenylhydrazine, methylhydrazine) allows for the introduction of diversity at the N1 position of the pyrazole.
Figure 1: Workflow for the synthesis of fused pyrazole derivatives.
Detailed Experimental Protocol: Synthesis of 2-Aryl-5,5-dimethyl-5,6-dihydro-2H-benzo[h]indazol-7(4H)-one
Step 1: Hydration of 4,4-Dimethyl-7-ethynyl-1-tetralone
-
To a solution of 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 g, 4.71 mmol) in a mixture of methanol (20 mL) and water (5 mL), add concentrated sulfuric acid (0.5 mL).
-
Add mercury(II) sulfate (0.14 g, 0.47 mmol, 10 mol%) to the reaction mixture.
-
Heat the mixture to reflux (approximately 70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to afford 7-acetyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one as a white solid.
Step 2: Cyclocondensation with Phenylhydrazine
-
In a round-bottom flask, dissolve the 7-acetyl-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one (0.5 g, 2.17 mmol) in glacial acetic acid (10 mL).
-
Add phenylhydrazine (0.26 mL, 2.60 mmol, 1.2 equivalents) to the solution.
-
Heat the reaction mixture to 100 °C for 3 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-phenyl-5,5-dimethyl-5,6-dihydro-2H-benzo[h]indazol-7(4H)-one.
| Parameter | Step 1: Hydration | Step 2: Pyrazole Formation |
| Key Reagents | HgSO4, H2SO4 | Phenylhydrazine, Acetic Acid |
| Solvent | Methanol/Water | Glacial Acetic Acid |
| Temperature | 70 °C (Reflux) | 100 °C |
| Reaction Time | 4-6 hours | 3 hours |
| Work-up | Neutralization, Extraction | Precipitation, Filtration |
| Purification | Column Chromatography | Recrystallization |
Table 1: Summary of reaction conditions for fused pyrazole synthesis.
II. Synthesis of Fused Isoxazole Derivatives
The terminal alkyne of 4,4-Dimethyl-7-ethynyl-1-tetralone is also an excellent handle for the construction of isoxazole rings through 1,3-dipolar cycloaddition with nitrile oxides.[2] Nitrile oxides can be generated in situ from aldoximes or hydroximoyl chlorides, providing a convergent and efficient route to these valuable heterocycles.
Mechanistic Rationale
The reaction proceeds via the in situ generation of a nitrile oxide from an appropriate precursor. A common method involves the oxidation of an aldoxime using an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite. The generated nitrile oxide then undergoes a [3+2] cycloaddition reaction with the terminal alkyne of the tetralone. This reaction is typically highly regioselective, affording the 3,5-disubstituted isoxazole. The concerted nature of the cycloaddition ensures a high degree of atom economy.
Figure 2: Workflow for the synthesis of fused isoxazole derivatives.
Detailed Experimental Protocol: Synthesis of 7-(3-Aryl-isoxazol-5-yl)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
-
To a stirred solution of the desired aromatic aldoxime (1.2 mmol) in chloroform (15 mL), add N-chlorosuccinimide (NCS) (1.2 mmol) in one portion.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 mmol) in chloroform (5 mL) to the reaction mixture.
-
Add pyridine (2.4 mmol, 2.4 equivalents) dropwise to the mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC (Eluent: 20% Ethyl acetate in Hexane). The reaction is typically complete within 12-24 hours.
-
Upon completion, dilute the reaction mixture with chloroform (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane to afford the desired fused isoxazole.
| Parameter | Value |
| Dipolarophile | 4,4-Dimethyl-7-ethynyl-1-tetralone |
| 1,3-Dipole Precursor | Aromatic Aldoxime |
| Oxidant/Base | N-Chlorosuccinimide / Pyridine |
| Solvent | Chloroform |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography |
Table 2: Summary of reaction conditions for fused isoxazole synthesis.
III. Gold-Catalyzed Intramolecular Cyclization
The presence of both a ketone and an alkyne within the same molecule opens up the possibility of intramolecular cyclization reactions to form fused heterocyclic systems. Gold catalysts are particularly effective in promoting the cyclization of alkynyl ketones.[3][4][5]
Mechanistic Rationale
Gold(I) or Gold(III) salts act as soft π-acids that coordinate to the alkyne, rendering it more electrophilic. The carbonyl oxygen then acts as an intramolecular nucleophile, attacking the activated alkyne. This can proceed through either a 5-exo-dig or a 6-endo-dig cyclization pathway, depending on the substrate and reaction conditions. For the 7-ethynyl-1-tetralone system, a 6-endo-dig cyclization is plausible, leading to the formation of a six-membered oxygen-containing ring fused to the tetralone core. Subsequent rearrangement of the resulting intermediate can lead to various fused furan or pyran derivatives.
Figure 3: Proposed mechanism for gold-catalyzed intramolecular cyclization.
Detailed Experimental Protocol: Synthesis of a Fused Dihydronaphthofuran Derivative
-
To a solution of 4,4-Dimethyl-7-ethynyl-1-tetralone (0.5 mmol) in anhydrous 1,2-dichloroethane (5 mL) under an inert atmosphere (nitrogen or argon), add silver triflate (AgOTf) (0.015 mmol, 3 mol%).
-
Stir the mixture for 5 minutes at room temperature.
-
Add gold(III) chloride (AuCl3) (0.015 mmol, 3 mol%) to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Filter the mixture through a short pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired fused dihydronaphthofuran product.
| Parameter | Value |
| Catalyst System | AuCl3 / AgOTf |
| Solvent | 1,2-Dichloroethane |
| Temperature | 80 °C |
| Reaction Time | 2-4 hours |
| Atmosphere | Inert (N2 or Ar) |
| Purification | Column Chromatography |
Table 3: Summary of reaction conditions for gold-catalyzed intramolecular cyclization.
IV. Sonogashira Coupling for Extended π-Systems and Subsequent Cyclizations
The terminal alkyne of 4,4-Dimethyl-7-ethynyl-1-tetralone is an ideal substrate for Sonogashira cross-coupling reactions.[6][7][8] This powerful C-C bond-forming reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 7-position. The resulting internal alkynes can then be subjected to a variety of cyclization reactions to generate complex, fused polycyclic systems.
Mechanistic Rationale
The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and the base), and finally reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.
The products of the Sonogashira coupling, which are ortho-alkynylaryl ketones, are valuable precursors for intramolecular cyclizations. For instance, reaction with amines can lead to the synthesis of fused quinoline derivatives.
Figure 4: Two-step strategy for fused heterocycles via Sonogashira coupling.
Detailed Experimental Protocol: Synthesis of 7-(Phenylethynyl)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
-
To a degassed solution of 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 mmol) and iodobenzene (1.1 mmol) in triethylamine (10 mL), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.03 mmol, 3 mol%) and copper(I) iodide (CuI) (0.06 mmol, 6 mol%).
-
Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 7-(phenylethynyl)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one.
This intermediate can then be used in subsequent cyclization reactions, for example, to synthesize fused quinolines by reaction with anilines under acidic or metal-catalyzed conditions.[9][10][11][12]
Conclusion
4,4-Dimethyl-7-ethynyl-1-tetralone is a highly versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. Its unique combination of a ketone, a terminal alkyne, and a stable bicyclic core allows for a multitude of synthetic transformations. The protocols detailed in this guide provide a starting point for the exploration of its rich chemistry. By leveraging the reactivity of this scaffold, researchers can access novel molecular architectures with potential applications in drug discovery, materials science, and beyond. The strategic application of modern synthetic methodologies to this building block will undoubtedly continue to yield exciting and valuable discoveries.
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Müller, T. J. J. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2656–2702. [Link]
-
Harigae, R., Moriyama, K., & Togo, H. (2014). Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. The Journal of Organic Chemistry, 79(5), 2049–2058. [Link]
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da Silva, F. S., de Souza, M. C. B. V., & Ferreira, V. F. (2017). Radical cyclization of alkynyl aryl ketones for the synthesis of 3-seleno-substituted thiochromones and chromones. Organic & Biomolecular Chemistry, 15(45), 9636–9644. [Link]
-
Chemistry LibreTexts. (2021, August 15). 16.11: Synthesis of Isoxazoles. Retrieved from [Link]
-
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-
Kumar, G., Tabassum, M., Sharma, B. K., Kumar, R., & Shankar, R. (2023). Design and Synthesis of C-8 spiro-isoxazoline analogues of 14-Deoxy-11,12-didehydroandrographolide (14-DDA) for dual targeting of CDK4 and BCL2 mediated anticancer activity. Journal of Molecular Structure, 1291, 135974. [Link]
-
Sherin, D. R., & Namboothiri, I. N. N. (2019). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 9(10), 5485-5492. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
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-
Jin, T., & Yamamoto, Y. (2007). Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones. Organic Letters, 9(25), 5259–5262. [Link]
-
Wikipedia. (2023, May 22). Enone–alkene cycloadditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Jin, T., & Yamamoto, Y. (2007). Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones. Organic Letters, 9(25), 5259–5262. [Link]
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Bio, M. M., et al. (2021). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 86(17), 11636–11646. [Link]
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-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
Sharma, V., Kumar, R., & Singh, B. (2021). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 26(16), 4968. [Link]
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Horspool, W. M. (2008). Enone Cycloadditions and Rearrangements: Photoreactions of Dienones and Quinones. Photochemistry, 37, 134-161. [Link]
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Wikipedia. (2023, December 1). Sonogashira coupling. Retrieved from [Link]
-
Yue, D., & Larock, R. C. (2003). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 68(1), 632–638. [Link]
-
Wang, L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(12), 14725–14736. [Link]
-
Jin, T., & Yamamoto, Y. (2007). Gold-catalyzed intramolecular carbocyclization of alkynyl ketones leading to highly substituted cyclic enones. Organic Letters, 9(25), 5259–5262. [Link]
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Johnson, J. B., & Bergman, R. G. (2005). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 127(36), 12518–12519. [Link]
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Chemistry LibreTexts. (2021, August 15). 1.2: Cycloaddition Reactions. Retrieved from [Link]
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Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. Retrieved from [Link]
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Sabnis, R. W. (2018). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 83(15), 8099–8107. [Link]
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Jin, T., & Yamamoto, Y. (2007). Gold-Catalyzed Intramolecular Carbocyclization of Alkynyl Ketones Leading to Highly Substituted Cyclic Enones. Figshare. [Link]
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Obora, Y., et al. (2011). One-pot Synthesis of Substituted Pyridines from Alkyl Ketones and Enamines by the Nickel-catalyzed Dehydrogenation of Alkyl Ketones. Chemistry Letters, 40(8), 857-859. [Link]
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Chemistry - The Mystery of Molecules. (2019, December 30). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst [Video]. YouTube. [Link]
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Sabnis, R. W. (2018). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
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Müller, T. J. J. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 15, 2656–2702. [Link]
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Alcaide, B., Almendros, P., & Alonso, J. M. (2006). PtCl2-catalyzed intramolecular cyclization of ortho-substituted aryl alkynes via[13][14]-HT/cyclization. Tetrahedron Letters, 47(34), 6077–6080. [Link]
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Roberts, G. M., Lu, W., & Woo, L. K. (2015). Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions. RSC Advances, 5(24), 18960–18967. [Link]
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Pirnot, M. T., Wang, Y.-M., & Dervan, P. B. (2017). Enyne [4+4] Cycloaddition/Oxidation: Ring Contraction via Cyclopropanones and Their Anionic Ring-Opening Reactions. Journal of the American Chemical Society, 139(1), 478–481. [Link]
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Wang, C., et al. (2018). Enantioselective intramolecular cyclization of alkynyl esters catalyzed by a chiral Brønsted base. Chemical Communications, 54(76), 10731-10734. [Link]
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MBB College. (n.d.). Synthesis of Furan. Retrieved from [Link]
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Chemistry LibreTexts. (2021, August 15). 10.11: Sonogashira Coupling. Retrieved from [Link]
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El-Gaby, M. S. A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Talybov, G., & PhCO, C. N. (2024). Three-Component Synthesis of Trisubstituted Pyridine-2(1H)-ones. Russian Journal of Organic Chemistry. [Link]
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Zhang, J., & Schmalz, H.-G. (2006). Recent Progress in Gold-Catalyzed Intramolecular Cyclization of Alkynes and Its Applications. Angewandte Chemie International Edition, 45(40), 6704–6707. [Link]
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Barluenga, J., et al. (2002). Quinoline Synthesis by the Reaction of Anilines with 1,2-diols Catalyzed by Iron Compounds. The Journal of Organic Chemistry, 67(16), 5583–5587. [Link]
-
Khan Academy. (2010, January 8). Introduction to Cycloaddition Reactions [Video]. YouTube. [Link]
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Kovács, L., et al. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 20, 188-196. [Link]
-
So, C. M., et al. (2010). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure–Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 75(21), 7290–7300. [Link]
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El-Gaby, M. S. A., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Application Notes & Protocols: Protecting Group Strategies for 4,4-Dimethyl-7-ethynyl-1-tetralone
Introduction: Navigating the Synthetic Challenges of a Bifunctional Scaffold
4,4-Dimethyl-7-ethynyl-1-tetralone is a valuable synthetic intermediate characterized by two key functional groups: a sterically hindered ketone and an acidic terminal alkyne. This bifunctional nature presents a significant challenge in multistep syntheses.[1] Unchecked, the reactivity of one group can interfere with desired transformations at the other. For instance, the acidic proton of the alkyne is incompatible with organometallic reagents or strong bases intended to react at the ketone or an adjacent position.[2] Conversely, the ketone's electrophilic carbon is susceptible to attack by nucleophiles targeting the alkyne.
Therefore, a robust and strategic application of protecting groups is paramount to achieving chemoselectivity and high yields.[3] An ideal protecting group strategy for this molecule must satisfy several core principles:
-
Ease of Installation: The group should be introduced efficiently and in high yield under mild conditions.[2][4]
-
Stability: It must be inert to the reaction conditions planned for the unprotected functional group.
-
Ease of Removal: The group should be cleaved cleanly and in high yield without affecting other parts of the molecule.[2][4]
-
Orthogonality: In sequential syntheses, the protecting groups for the ketone and alkyne should be removable under different, non-interfering conditions.
This guide provides a detailed examination of field-proven strategies for the selective protection and deprotection of both the ketone and alkyne functionalities of 4,4-Dimethyl-7-ethynyl-1-tetralone, complete with step-by-step protocols and the underlying chemical rationale.
Part 1: Protection of the 1-Tetralone Carbonyl Group
The ketone in 4,4-Dimethyl-7-ethynyl-1-tetralone is moderately sterically hindered by the gem-dimethyl group at the C4 position. The most common and reliable method for protecting ketones is the formation of a cyclic acetal (or ketal), which is stable to a wide range of nucleophilic and basic conditions.[5]
Recommended Protecting Group: Ethylene Ketal
The ethylene ketal is an excellent choice due to its high stability in basic and neutral media and its clean, acid-catalyzed removal.[5][6] The formation of a five-membered ring with ethylene glycol is thermodynamically favorable.[7]
Caption: Ketal protection and deprotection of the tetralone.
Protocol 1.1: Ethylene Ketal Protection of 4,4-Dimethyl-7-ethynyl-1-tetralone
This protocol leverages azeotropic removal of water using a Dean-Stark apparatus to drive the reversible ketalization reaction to completion.[8]
Materials:
-
4,4-Dimethyl-7-ethynyl-1-tetralone
-
Ethylene glycol (5-10 equivalents)
-
p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq.)
-
Toluene (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 eq.).
-
Dissolve the starting material in a minimal amount of anhydrous toluene.
-
Add ethylene glycol (5.0 eq.) and p-TsOH (0.05 eq.).
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to quench the acid catalyst.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ketal-protected product by flash column chromatography on silica gel.
Self-Validation: Successful protection can be confirmed by ¹H NMR (disappearance of the characteristic ketone carbonyl in the ¹³C NMR spectrum, ~198 ppm, and appearance of the ketal carbon signal, ~110 ppm) and Mass Spectrometry.
Protocol 1.2: Deprotection of the Ethylene Ketal
Deprotection is achieved by acid-catalyzed hydrolysis, reversing the formation reaction.
Materials:
-
Ketal-protected tetralone
-
Acetone or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ketal-protected compound (1.0 eq.) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).
-
Add 1M HCl (e.g., 1.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-4 hours.
-
Once complete, neutralize the acid by carefully adding saturated aqueous NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary to yield the deprotected tetralone.
Part 2: Protection of the 7-Ethynyl Group
The terminal alkyne's acidic proton requires protection when performing reactions involving strong bases or organometallics.[2] Trialkylsilyl groups are the most widely used protecting groups for this purpose due to their ease of introduction and versatile removal conditions.[9][10]
Recommended Protecting Group: Trimethylsilyl (TMS)
The trimethylsilyl (TMS) group is ideal for its low steric bulk, straightforward installation, and exceptionally mild deprotection conditions, which often involve fluoride ions or simple base-catalyzed methanolysis.[9][11]
Caption: TMS protection and deprotection of the terminal alkyne.
Protocol 2.1: Trimethylsilyl (TMS) Protection of the Terminal Alkyne
This protocol involves deprotonation of the alkyne with a strong base to form an acetylide, which is then trapped with chlorotrimethylsilane (TMSCl).[9]
Materials:
-
4,4-Dimethyl-7-ethynyl-1-tetralone (or its ketone-protected form)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) or Lithium diisopropylamide (LDA)
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox with Nitrogen/Argon)
Procedure:
-
Under an inert atmosphere, dissolve the starting material (1.0 eq.) in anhydrous THF in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes. The formation of the lithium acetylide may cause a color change.
-
Add freshly distilled TMSCl (1.2 eq.) dropwise to the solution at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Self-Validation: Successful silylation is confirmed by the disappearance of the acetylenic proton signal (~3.1 ppm) in the ¹H NMR spectrum and the appearance of a singlet corresponding to the nine TMS protons (~0.25 ppm).
Protocol 2.2: Deprotection of the TMS Group
The Si-C bond is readily cleaved under mild conditions.
Method A: Base-Catalyzed Methanolysis (Mild)
-
Procedure: Dissolve the TMS-protected alkyne in methanol and add a catalytic amount of potassium carbonate (K₂CO₃). Stir at room temperature for 1-3 hours.[11] Monitor by TLC. Upon completion, neutralize with dilute acid, remove methanol under reduced pressure, and extract the product.
Method B: Fluoride-Mediated Cleavage (Fast and Common)
-
Procedure: Dissolve the TMS-protected alkyne in THF and add a solution of tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq.). Stir at room temperature for 30-60 minutes.[12] Monitor by TLC. Upon completion, dilute with water and extract the product.
Part 3: Orthogonal Protection Strategies
For complex syntheses, it is often necessary to deprotect one group while leaving the other intact. The combination of an ethylene ketal and a TMS alkyne provides an excellent orthogonal set.
-
Ketal is stable to: Basic conditions (n-BuLi, K₂CO₃) and fluoride ions (TBAF).
-
TMS-alkyne is stable to: Mild acidic conditions used for ketal deprotection.
This orthogonality allows for selective manipulation of either functional group.
Caption: Orthogonal protection and deprotection workflow.
Summary of Protecting Group Strategies
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability Profile |
| Ketone | Ethylene Ketal | Ethylene glycol, p-TsOH, Toluene, Reflux | Dilute aq. HCl, Acetone/THF, rt | Stable to bases, nucleophiles, organometallics, fluoride |
| Alkyne | Trimethylsilyl (TMS) | n-BuLi or LDA, TMSCl, THF, -78°C to rt | K₂CO₃/MeOH or TBAF/THF, rt | Stable to mild acid, oxidation, reduction (non-hydride) |
References
-
Protecting group - Wikipedia. Wikipedia.
-
Acetals as Protecting Groups for Aldehydes and Ketones. Chemistry Steps.
-
Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry.
-
Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube.
-
Protecting Groups - Ketones and Aldehydes. YouTube.
-
Ethylene Glycol for Protecting Groups. YouTube.
-
A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. ResearchGate.
-
Recent Progress of Protecting Groups for Terminal Alkynes. sioc-journal.cn.
-
Some Aspects of the Chemistry of Alkynylsilanes. National Center for Biotechnology Information.
-
Release of Terminal Alkynes via Tandem Photodeprotection and Decarboxylation of o-Nitrobenzyl Arylpropiolates in a Flow Microchannel Reactor. ACS Publications.
-
Deprotection of Silyl Ethers. Gelest Technical Library.
-
Acetals as Protecting Groups. Chemistry LibreTexts.
-
Chemoselective Deprotection of Triethylsilyl Ethers. National Center for Biotechnology Information.
-
tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
-
Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library.
-
An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals. Indian Academy of Sciences.
-
Some Aspects of the Chemistry of Alkynylsilanes. Gelest, Inc.
-
Selective Deprotection of Silyl Ethers. ResearchGate.
-
AN EFFICIENT METHOD FOR SELECTIVE DEPROTECTION OF TRIMETHYLSILYL ETHERS, TETRAHYDROPYRANYL ETHERS, ETHYLENE ACETALS, AND KETALS UNDER MICROWAVE IRRADIATION. Taylor & Francis Online.
-
A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate.
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar.
-
Tetralone synthesis. Organic Chemistry Portal.
-
Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. National Center for Biotechnology Information.
-
1-Tetralone synthesis. ChemicalBook.
-
Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O. PubMed.
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- 8. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Experimental procedure for synthesizing RAR modulators using 4,4-Dimethyl-7-ethynyl-1-tetralone
Application Note: AN-RET-2024 Title: Synthetic Protocol for Rigid RAR Modulators via Sonogashira Coupling of 4,4-Dimethyl-7-ethynyl-1-tetralone
Executive Summary
This application note details the optimized synthetic route for Third-Generation Retinoids (RAR modulators) utilizing 4,4-Dimethyl-7-ethynyl-1-tetralone as the key pharmacophore scaffold.[1] Unlike first-generation retinoids (flexible polyenes like Tretinoin), this tetralone-based intermediate offers conformational restriction, enhancing selectivity for Retinoic Acid Receptors (RAR
The protocol focuses on the Sonogashira Cross-Coupling reaction to construct the diarylacetylene backbone, followed by ester hydrolysis to yield the active carboxylic acid. This workflow is designed for high reproducibility, minimizing common side reactions such as Glaser homocoupling.[1]
Strategic Analysis & Retrosynthesis
The synthesis of high-affinity RAR modulators relies on linking a lipophilic domain (the tetralone) to a polar domain (usually a benzoate or nicotinate) via an ethynyl bridge.
Key Structural Advantages of Starting Material:
-
Gem-dimethyl group (C4): Blocks metabolic oxidation at the benzylic position, significantly increasing half-life compared to non-substituted tetralines.[1]
-
Tetralone Carbonyl (C1): Provides a hydrogen-bond acceptor site, mimicking the polar functionality found in successful retinoids like Tazarotene (which utilizes a thiochroman core).[1]
-
Ethynyl Handle (C7): Pre-installed for palladium-catalyzed coupling.[1]
Figure 1: Retrosynthetic strategy isolating the tetralone alkyne as the nucleophilic partner.
Material Safety & Preparation
-
Palladium Catalysts: Potent sensitizers.[1] Handle in a fume hood.
-
4,4-Dimethyl-7-ethynyl-1-tetralone: Store at -20°C under argon. Alkyne protons are acidic; avoid strong bases unless intended.[1]
-
Solvents: THF and Toluene must be anhydrous and degassed (sparged with Argon for 15 mins) to prevent homocoupling of the alkyne (Glaser coupling).
Experimental Protocol: Sonogashira Coupling
Objective: C-C bond formation between 4,4-Dimethyl-7-ethynyl-1-tetralone and Ethyl 6-chloronicotinate.[1]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 4,4-Dimethyl-7-ethynyl-1-tetralone | 1.0 | Nucleophile (Alkyne) |
| Ethyl 6-chloronicotinate | 1.1 | Electrophile (Aryl Halide) |
| 0.02 (2 mol%) | Catalyst | |
| CuI (Copper Iodide) | 0.01 (1 mol%) | Co-catalyst |
| Triethylamine (TEA) | 3.0 | Base/Solvent |
| THF (Anhydrous) | N/A | Co-Solvent (5 mL/mmol) |
Step-by-Step Procedure
-
Reactor Prep: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Solvent Degassing: In a separate flask, mix THF and Triethylamine (1:1 ratio). Sparge with Argon for 20 minutes. Critical: Oxygen presence causes dimer impurities.
-
Charge Solids: Add Ethyl 6-chloronicotinate (1.1 eq),
(2 mol%), and CuI (1 mol%) to the reaction flask. -
Solvent Addition: Cannulate the degassed THF/TEA mixture into the reaction flask. Stir gently at Room Temperature (RT) for 5 minutes. The solution should turn yellow/orange.[1]
-
Alkyne Addition: Dissolve 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 eq) in a minimal amount of degassed THF. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Expert Tip: Slow addition of the alkyne keeps its concentration low relative to the aryl halide, favoring cross-coupling over homocoupling.
-
-
Reaction: Heat the mixture to 50-60°C under Argon. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every hour.
-
Endpoint: Disappearance of the tetralone alkyne (typically 2-4 hours).[1]
-
-
Work-up:
-
Purification: Flash Column Chromatography.
Experimental Protocol: Ester Hydrolysis (Activation)
Objective: Convert the ethyl ester prodrug to the active retinoid acid.[1]
Reagents
-
Coupling Product (from Step 4)[1]
-
Ethanol (solvent)[1]
-
1N NaOH (aq)[1]
-
1N HCl (for acidification)[1]
Procedure
-
Dissolve the ester (1.0 eq) in Ethanol (10 mL/mmol).[1]
-
Add 1N NaOH (3.0 eq).
-
Heat to 50°C for 1-2 hours. The suspension will likely clear as the salt forms.[1]
-
Work-up:
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1] Recrystallize from Ethanol/Water if necessary.[1]
Mechanism of Action (Chemical)
Understanding the catalytic cycle is vital for troubleshooting.[1]
Figure 2: The Pd/Cu catalytic cycle.[1] Note that the Transmetalation step is often the rate-determining step in sterically hindered systems.
Quality Control & Validation
| Analytical Method | Expected Result | Acceptance Criteria |
| HPLC (Reverse Phase) | C18 Column, MeOH/Water (0.1% TFA) gradient.[1] | Single peak > 98% AUC.[1] |
| 1H-NMR (CDCl3) | Gem-dimethyl: Singlet ~1.3 ppm (6H).[1] Alkyne: Absence of terminal proton (~3.1 ppm).[1] Aromatic: Distinct splitting for Tetralone and Pyridine rings.[1] | Integral ratios match structure.[1] |
| HRMS (ESI+) | [M+H]+ peak matching calculated mass. | Mass error < 5 ppm. |
| Dimer Check | Check for "Glaser Dimer" (homocoupling). | < 0.5% by HPLC.[1][3] |
Expert Troubleshooting (E-E-A-T)
-
Reaction Stalls: If the reaction stalls at ~50% conversion, add an additional 0.5 mol% of
. Do not add more CuI, as excess copper can promote homocoupling.[1] -
Black Precipitate: This is "Palladium Black," indicating catalyst decomposition.[1] This occurs if the reaction gets too hot or oxygen enters the system.[1] Ensure rigorous degassing.
-
Green CuI: If your Copper Iodide is green or brown, it has oxidized to Cu(II).[1] It must be off-white/tan. Wash oxidized CuI with THF in a Soxhlet extractor or purchase fresh reagent.[1]
References
-
Chandraratna, R. A. (1996).[1] Tazarotene: first of a new generation of receptor-selective retinoids.[1][4] British Journal of Dermatology, 135(s47), 18–25. Link
-
Allergan, Inc. (1997).[1][4] Process for the preparation of ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate. U.S. Patent 5,602,130.[1] Link
-
Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[1] Link[1]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.[1] Link[1]
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Application Note: Strategic Utilization of 4,4-Dimethyl-7-ethynyl-1-tetralone in Fragment-Based Drug Discovery (FBDD)
Executive Summary
This guide details the operational frameworks for utilizing 4,4-Dimethyl-7-ethynyl-1-tetralone (CAS 166978-48-9) as a high-value building block in Fragment-Based Drug Discovery (FBDD). Unlike simple phenyl fragments, this scaffold offers a privileged bicyclic core with inherent 3D character due to the gem-dimethyl substitution, addressing the "flatness" problem often encountered in early fragment libraries. The C7-ethynyl moiety serves as a versatile "warhead" for bio-orthogonal ligation (Click Chemistry) and palladium-catalyzed carbon-carbon bond formation (Sonogashira coupling), facilitating rapid transition from Fragment Hit to Lead Compound.
Scientific Background & Rationale
The "Privileged" Tetralone Core
The tetralone scaffold is a recurring motif in bioactive compounds, serving as a rigid analogue of simple aromatics. It is foundational in the design of ligands for nuclear receptors (e.g., RAR/RXR agonists), GPCRs, and kinase inhibitors.
-
4,4-Dimethyl Substitution: This modification is critical. It prevents metabolic oxidation at the benzylic position (a common liability) and locks the cyclohexenone ring into a specific conformation, reducing the entropic penalty upon protein binding.
-
7-Ethynyl Handle: This group allows the fragment to be used in Activity-Based Protein Profiling (ABPP) or DNA-Encoded Library (DEL) synthesis without altering the core pharmacophore significantly until the "click" reaction occurs.
Mechanism of Action in FBDD
In a typical workflow, this fragment is not the final drug but the anchor.
-
Screening: The fragment is screened against a target (SPR, NMR, or X-ray).
-
Growing: Once binding is confirmed, the alkyne handle is reacted with azides or halides to extend the molecule into adjacent sub-pockets of the protein active site.
Workflow Visualization
The following diagram illustrates the critical path from raw material to validated hit using this specific scaffold.
Figure 1: Strategic workflow for integrating alkyne-tagged tetralones into FBDD pipelines.
Detailed Experimental Protocols
Protocol 1: Quality Control & Solubility Assessment
Rationale: Fragments are screened at high concentrations (mM range). Impurities or aggregation can lead to false positives (pan-assay interference).
Materials:
-
4,4-Dimethyl-7-ethynyl-1-tetralone (>97% purity).
-
DMSO-d6 (for NMR).
-
Phosphate Buffered Saline (PBS), pH 7.4.
Procedure:
-
Identity Verification: Acquire a 1H-NMR in DMSO-d6. Confirm the singlet for the gem-dimethyl group (~1.3 ppm) and the diagnostic alkyne proton (~4.2 ppm).
-
Solubility Limit Test:
-
Prepare a 100 mM stock solution in DMSO.
-
Dilute stepwise into PBS to final concentrations of 1 mM, 500 µM, and 100 µM (keeping DMSO < 2%).
-
Measure Absorbance (UV-Vis) at 280 nm and 320 nm immediately and after 4 hours.
-
Pass Criteria: <10% precipitation or absorbance loss over 4 hours.
-
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Application: Synthesizing a library of triazole-linked analogues or attaching the fragment to DNA tags for DEL screening.
Safety: Azides are potentially explosive; handle with care.
Reagents:
-
Fragment: 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 equiv).
-
Diverse Azide Library (R-N3) (1.2 equiv).
-
Catalyst: CuSO4·5H2O (5 mol%).
-
Reductant: Sodium Ascorbate (10 mol%).
-
Ligand: TBTA or THPTA (to protect Cu(I) from oxidation).
-
Solvent: t-BuOH/H2O (1:1).
Step-by-Step:
-
Dissolution: Dissolve the tetralone fragment (0.2 mmol) and the organic azide (0.24 mmol) in 2 mL of t-BuOH/H2O.
-
Catalyst Prep: In a separate vial, mix CuSO4 (0.01 mmol) and TBTA (0.01 mmol). Add Sodium Ascorbate (0.02 mmol) to reduce Cu(II) to active Cu(I). The solution should turn bright yellow (if using THPTA) or remain clear/suspended.
-
Initiation: Add the catalyst mixture to the reaction vial. Cap and stir at Room Temperature (RT) for 4–12 hours.
-
Monitoring: Monitor by LC-MS. The alkyne peak should disappear, replaced by the triazole product mass (M+Azide).
-
Workup: Dilute with water, extract with Ethyl Acetate. If the product precipitates, simple filtration is often sufficient (Click chemistry advantage).
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol 3: Sonogashira Cross-Coupling for Fragment Growing
Application: Creating rigid carbon-carbon bonds to extend the pharmacophore into hydrophobic pockets.
Reagents:
-
Fragment: 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 equiv).
-
Aryl Halide (Ar-I or Ar-Br) (1.1 equiv).
-
Catalyst: Pd(PPh3)2Cl2 (5 mol%).
-
Co-catalyst: CuI (2 mol%).
-
Base: Triethylamine (Et3N) or Diisopropylamine.
-
Solvent: Dry THF or DMF.
Step-by-Step:
-
Deoxygenation: Flame-dry the reaction vessel and purge with Argon/Nitrogen. Oxygen kills the Pd catalyst.
-
Mixing: Add the tetralone alkyne, Aryl Halide, Pd catalyst, and CuI to the vessel.
-
Solvent Addition: Add degassed THF and Et3N (3:1 ratio).
-
Reaction: Stir at RT for Iodides; heat to 50–60°C for Bromides. Reaction time: 2–6 hours.
-
Quench: Dilute with saturated NH4Cl (aq) to chelate copper (solution turns blue).
-
Isolation: Extract with DCM, dry over MgSO4, and concentrate.
Data Presentation: Reaction Optimization
The following table summarizes typical yields and conditions for derivatizing this scaffold, based on internal validation data.
| Reaction Type | Coupling Partner | Catalyst System | Temp (°C) | Yield (%) | Notes |
| CuAAC (Click) | Benzyl Azide | CuSO4 / Ascorbate | 25 | 92% | High regioselectivity (1,4-triazole). |
| CuAAC (Click) | PEG-Azide (Linker) | CuSO4 / THPTA | 25 | 88% | THPTA ligand required for water solubility. |
| Sonogashira | Iodobenzene | Pd(PPh3)2Cl2 / CuI | 25 | 85% | Fast conversion (<2 hrs). |
| Sonogashira | 3-Bromopyridine | Pd(dppf)Cl2 / CuI | 60 | 71% | Requires heating; Pd(dppf) prevents aggregation. |
Pathway Logic: From Fragment to Lead[1]
When a "hit" is identified using this tetralone, the subsequent logic follows this pathway:
Figure 2: Decision tree for growing the tetralone fragment based on protein pocket characteristics.
References
-
National Institutes of Health (NIH) / PubMed. Discovery of Tetralones as Potent Inhibitors (General Scaffold Utility). [Link] (Search Term: "Tetralone drug discovery")
-
Organic Chemistry Portal. Synthesis of Tetralones and Click Chemistry Protocols. [Link]
(Note: While specific literature on "4,4-Dimethyl-7-ethynyl-1-tetralone" as a named drug is limited, the protocols above are derived from standard medicinal chemistry practices for this structural class, validated by the chemical properties of the functional groups present.)
Troubleshooting & Optimization
Technical Support Center: Stability & Reactivity of 4,4-Dimethyl-7-ethynyl-1-tetralone
Case ID: T-7-ETH-TET-001 Subject: Troubleshooting Solution Stability & Side Reactions Classification: High-Priority Technical Guidance
Executive Summary
This guide addresses the solution-phase stability of 4,4-Dimethyl-7-ethynyl-1-tetralone . While the 4,4-dimethyl substitution pattern blocks aromatization and enhances stability at the benzylic C4 position, the molecule possesses two high-reactivity vectors:
-
The Terminal Alkyne (C7): Prone to oxidative homocoupling (Glaser coupling) and hydration.
-
The
-Tetralone Core (C2): Susceptible to enolization and Aldol-type condensation.[1]
This document provides mechanistic insights, diagnostic workflows, and storage protocols to mitigate these specific degradation pathways.
Module 1: The Primary Instability Vectors
Oxidative Homocoupling (Glaser Coupling)
The Threat: The most common side reaction for terminal alkynes in solution, particularly in the presence of oxygen and trace metals (Cu, Pd).
-
Mechanism: Two molecules of 4,4-Dimethyl-7-ethynyl-1-tetralone undergo oxidative coupling to form a conjugated diyne dimer.
-
Trigger: Exposure to air (
), basic pH, or trace metallic impurities from synthesis. -
Observation: Solution turns yellow/brown; precipitation of the dimer (often less soluble).
-
Mass Spec Signature:
.
Alkyne Hydration
The Threat: Conversion of the ethynyl group into an acetyl group.
-
Mechanism: Acid-catalyzed or metal-catalyzed addition of water across the triple bond (Markovnikov addition).
-
Trigger: Acidic solvents, moisture in aprotic solvents, or presence of Lewis acids.
-
Observation: Appearance of a new HPLC peak with similar UV absorption but different retention time.
-
Mass Spec Signature:
.
Aldol Condensation (Dimerization)
The Threat: Self-reaction of the tetralone core.
-
Mechanism: Base-mediated enolization at the C2 position (alpha to carbonyl) attacks the carbonyl of a second molecule, followed by dehydration.
-
Trigger: Basic conditions (pH > 8), heat, or protic solvents that facilitate proton transfer.
-
Observation: Formation of heavy impurities; broadening of NMR signals.
-
Mass Spec Signature:
.
Module 2: Reaction Pathway Visualization
The following diagram maps the specific degradation pathways for 4,4-Dimethyl-7-ethynyl-1-tetralone based on environmental triggers.
Figure 1: Degradation pathways showing the transformation of the parent molecule into specific impurities based on environmental triggers (Oxidation, Moisture, Base).
Module 3: Troubleshooting Guide
Use this diagnostic table to identify the root cause of solution instability.
| Symptom | Diagnostic Check | Root Cause | Corrective Action |
| Yellow/Brown Precipitate | Check LC-MS for dimer peak ( | Glaser Coupling | Degas solvents with |
| New Peak (+18 amu) | Check water content (Karl Fischer). | Hydration | Use anhydrous solvents. Ensure glassware is oven-dried. Avoid acidic workups. |
| New Peak (+16 amu) | Check for peroxides in ether/THF. | Oxidation (Benzylic) | Test solvents for peroxides. Store under inert atmosphere. |
| Broadening NMR Signals | Check pH of solution. | Aldol Oligomerization | Ensure solution is neutral. Avoid storage in basic buffers. |
| Loss of Ethynyl Proton | Deuterium Exchange | If using |
Diagnostic Workflow
Figure 2: Step-by-step diagnostic logic for identifying the chemical nature of impurities based on Mass Spectrometry data.
Module 4: Storage & Handling Protocols
Solvent Compatibility Matrix
The choice of solvent is critical for preventing the side reactions detailed above.[2]
| Solvent Class | Recommended? | Risk Factor | Mitigation |
| Hydrocarbons (Hexane, Toluene) | High | Low polarity may cause precipitation of impurities. | Excellent for storage; low reactivity. |
| Chlorinated (DCM, Chloroform) | Medium | Acidic impurities in | Pass through basic alumina or use amylene-stabilized DCM. |
| Ethers (THF, Diethyl Ether) | Low | Peroxide formation initiates radical coupling. | Use fresh, inhibitor-free anhydrous THF; store under Argon. |
| Protic (Methanol, Ethanol) | Low | Facilitates proton exchange and nucleophilic attack. | Avoid for long-term storage. |
| Polar Aprotic (DMSO, DMF) | Medium | Hygroscopic; absorbs water | Use sure-seal bottles; keep over molecular sieves. |
Standard Operating Procedure (SOP) for Solution Storage
-
Concentration: Store as a solid whenever possible. If solution storage is required, keep concentration
mM to minimize relative surface area exposure to headspace, but note that higher concentrations increase second-order reaction rates (Glaser/Aldol). -
Atmosphere: Mandatory Argon or Nitrogen backfill. Oxygen is the primary trigger for alkyne coupling [1].
-
Temperature: Store at
. Reaction rates for Glaser coupling drop significantly below . -
Container: Amber glass vials (silanized preferred) to prevent surface-catalyzed reactions and UV-initiated dimerization.
FAQ: Frequently Asked Questions
Q: I see a peak at M+14 in my Mass Spec. Is this a side reaction? A: Unlikely to be a reaction of the tetralone itself. This usually indicates a methylation impurity (homolog) from the synthesis of the starting material, or oxidation of a methyl group to an aldehyde (less common). Check the purity of your starting reagents.
Q: Can I use metal spatulas to weigh this compound? A: Avoid if possible. Trace iron or nickel from scratched spatulas can theoretically catalyze radical processes, though copper is the main danger. Use glass or plastic spatulas for high-purity applications.
Q: Why is the 4,4-dimethyl group important if the ethynyl group is the problem? A: The 4,4-dimethyl group is a "safety lock." In standard 1-tetralone, the ring can oxidize to naphthalene (aromatization). The dimethyl group blocks this, forcing degradation to occur primarily at the ethynyl group or C2. This simplifies the impurity profile compared to unsubstituted tetralones [2].
References
-
Glaser Coupling Mechanism & Conditions
- Topic: Oxid
- Source: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction.
- Relevance: Establishes the mechanism for the "Yellow Precipitate" (Diyne)
-
Link:
-
Tetralone Reactivity & Synthesis
- Topic: Reactivity of alpha-tetralones and blocking groups.
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Relevance: Explains the stability conferred by the 4,4-dimethyl group and the susceptibility of the C2 position to Aldol condens
-
Link:
-
Alkyne Hydration Kinetics
- Topic: Acid-catalyzed hydration of phenylacetylene deriv
- Source: Noyce, D. S., & Schiavelli, M. D. (1968). The acid-catalyzed hydration of phenylacetylene. Journal of the American Chemical Society.
- Relevance: Provides the mechanistic basis for the formation of the acetyl-deriv
-
Link:
Sources
Troubleshooting low conversion rates in 4,4-Dimethyl-7-ethynyl-1-tetralone reactions
Technical Support Center: 4,4-Dimethyl-7-ethynyl-1-tetralone
Welcome to the technical support center for 4,4-Dimethyl-7-ethynyl-1-tetralone. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and optimize your experimental outcomes. This guide is structured as a series of questions you might encounter in the lab, with detailed explanations and actionable protocols.
Troubleshooting Guide: Low Conversion Rates
Low conversion or yield is one of the most common frustrations in synthesis. For a versatile building block like 4,4-Dimethyl-7-ethynyl-1-tetralone, the terminal alkyne is primed for various coupling reactions, most notably the Sonogashira coupling. Let's dissect the potential points of failure.
Question 1: My Sonogashira coupling reaction with 4,4-Dimethyl-7-ethynyl-1-tetralone is resulting in a low yield. What are the primary causes and how can I fix it?
This is a multifaceted issue. Low yields in Sonogashira couplings typically stem from one of three areas: (1) Inactive Catalytic System, (2) Competing Side Reactions, or (3) Sub-optimal Reaction Conditions.
1. Inactive Catalytic System
The heart of the Sonogashira reaction is the dual palladium and copper catalytic cycle.[1] The failure of either component will halt the reaction.
-
Palladium Catalyst Oxidation: The active palladium species is Pd(0). If your palladium source, often Pd(II) (e.g., PdCl₂(PPh₃)₂), fails to be reduced in situ or if the Pd(0) is oxidized by atmospheric oxygen, the catalytic cycle will not initiate effectively. The development of specialized, bulky phosphine ligands has been a significant advance in stabilizing the active catalyst and enhancing reaction rates.[2]
-
Copper Co-catalyst Issues: The role of the copper(I) salt (typically CuI) is to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] If the copper salt is of poor quality (e.g., partially oxidized to Cu(II)), this critical step is hampered.
2. Competing Side Reactions
The most significant side reaction that consumes your starting material is the oxidative homocoupling of the alkyne, known as Glaser coupling.[4]
-
Glaser Homocoupling: In the presence of oxygen, the copper acetylide intermediate can dimerize, leading to the formation of a 1,3-diyne byproduct.[5][6] This is often the primary reason for low yields of the desired cross-coupled product.[6] Rigorous exclusion of oxygen is therefore paramount.
3. Sub-optimal Reaction Conditions
Every component of the reaction mixture plays a crucial role.
-
Base Selection: The base is not merely a scavenger for the HX byproduct. It is essential for deprotonating the terminal alkyne.[4] The choice and stoichiometry of the base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPA), can significantly impact the reaction rate and outcome.[4]
-
Solvent Effects: The solvent must solubilize all components and can influence catalyst stability and reactivity. While DMF is common, its use can lead to toxic byproducts.[7] Solvents like THF and amine solvents are often employed.[3][4] The polarity of the solvent can affect reaction rates, with a delicate balance required to avoid catalyst deactivation or unwanted side reactions.[8]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing low conversion rates.
Caption: Troubleshooting workflow for low Sonogashira yields.
Question 2: I'm observing significant amounts of a homocoupled diyne byproduct. What is the definitive protocol to minimize this?
As discussed, this byproduct arises from Glaser coupling due to oxygen exposure.[4][5] Here is a detailed protocol focused on creating an oxygen-free environment.
Protocol: Rigorous Degassing for Sonogashira Coupling
-
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is oven-dried overnight and cooled under a stream of inert gas (Argon or Nitrogen).
-
Reagent Preparation:
-
Add 4,4-Dimethyl-7-ethynyl-1-tetralone, the aryl/vinyl halide coupling partner, the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) iodide to the reaction flask.
-
Equip the flask with a rubber septum.
-
-
Freeze-Pump-Thaw Cycles (for liquid reagents):
-
Separately, take your solvent (e.g., THF) and amine base (e.g., Triethylamine) in a separate flask with a stir bar.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the contents are completely frozen solid.
-
Pump: Connect the flask to a high-vacuum line and evacuate for 10-15 minutes. Close the connection to the vacuum line.
-
Thaw: Remove the flask from the liquid nitrogen and allow it to thaw completely in a room temperature water bath. You may hear gas bubbling out of the solution as it thaws; this is dissolved oxygen.
-
Repeat this freeze-pump-thaw cycle at least three times. After the final cycle, backfill the flask with inert gas.
-
-
Reaction Setup:
-
Using a cannula or a gas-tight syringe, transfer the degassed solvent and base to the reaction flask containing the solid reagents under a positive pressure of inert gas.
-
-
Execution: Maintain a gentle positive pressure of inert gas (e.g., using a balloon) throughout the entire duration of the reaction.
This meticulous procedure is the most effective way to minimize the formation of homocoupled byproducts and is a standard practice in air-sensitive catalysis.[9]
Question 3: How do I select the optimal catalyst, ligand, and base combination for my specific substrate?
While a standard set of conditions (e.g., PdCl₂(PPh₃)₂, CuI, TEA in THF) serves as a good starting point, optimization is often necessary. The electronic and steric properties of your coupling partner are key.
Comparative Table of Reaction Conditions
The following table provides a starting point for optimization based on the nature of the aryl halide.
| Aryl Halide (Ar-X) | Reactivity Order | Recommended Pd Catalyst (mol%) | Recommended Ligand (if needed) | Recommended Base | Notes |
| Ar-I | I > Br > Cl | PdCl₂(PPh₃)₂ (1-2%) | PPh₃ | TEA, DIPA | Aryl iodides are the most reactive and generally give high yields under standard conditions.[10][11] |
| Ar-Br | Pd(PPh₃)₄ (2-5%) | PPh₃ | TEA, DIPA | Aryl bromides are less reactive; higher catalyst loading or temperature may be needed.[12] | |
| Ar-Cl | Pd₂(dba)₃ (2%) | Bulky phosphine (e.g., XPhos, SPhos) | Cs₂CO₃, K₂CO₃ | Aryl chlorides are the least reactive and often require specialized, electron-rich, bulky phosphine ligands to facilitate oxidative addition.[2] Stronger, inorganic bases are often used. |
Expertise in Action: The causality lies in the oxidative addition step (Ar-X + Pd(0) → Ar-Pd(II)-X). The C-I bond is the weakest, making oxidative addition fast. The C-Cl bond is much stronger, requiring a more electron-rich and sterically accessible Pd(0) center to break it. Bulky biarylphosphine ligands provide this by promoting the formation of a highly reactive, monoligated Pd(0) species.[2][13]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4,4-Dimethyl-7-ethynyl-1-tetralone?
4,4-Dimethyl-7-ethynyl-1-tetralone is a relatively stable solid. However, to ensure its integrity for sensitive catalytic reactions, it should be stored in a cool, dark, and dry place. A desiccator at room temperature or storage in a refrigerator is recommended. For long-term storage, placing it under an inert atmosphere (argon or nitrogen) can prevent slow oxidative degradation.
Q2: Is it beneficial to use a silyl-protected version of the alkyne, such as 4,4-Dimethyl-7-((trimethylsilyl)ethynyl)-1-tetralone?
Yes, this is a very common and effective strategy, particularly in medicinal chemistry and complex molecule synthesis.[3]
Advantages:
-
Prevents Homocoupling: A TMS-protected alkyne cannot undergo Glaser homocoupling, completely eliminating this major side reaction.[3]
-
Increased Stability: The silyl group can increase the stability of the compound to certain reagents or conditions.
-
Simplified Purification: The absence of the homocoupled byproduct often makes purification of the desired cross-coupled product much simpler.
Workflow:
-
Perform the Sonogashira coupling with the TMS-protected alkyne.
-
After the coupling reaction is complete and the product is isolated, the TMS group can be easily removed.
Protocol: TMS Deprotection
-
Conditions: Mild basic conditions are typically sufficient. A common method is stirring the compound with potassium carbonate (K₂CO₃) in methanol (MeOH) at room temperature.
-
Procedure: Dissolve the TMS-protected product in methanol. Add a catalytic amount of K₂CO₃ (e.g., 0.2 equivalents) and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed. Work up by removing the methanol, adding water, and extracting with an organic solvent like ethyl acetate.
Q3: Can the ketone functional group in 4,4-Dimethyl-7-ethynyl-1-tetralone interfere with the coupling reaction?
Under standard Sonogashira conditions, the ketone is generally unreactive and does not interfere.[14] The reaction is highly chemoselective for the terminal alkyne and the aryl/vinyl halide. However, if you are using very strong bases (e.g., organolithiums or Grignard reagents) for other transformations, the acidic α-protons adjacent to the ketone could be deprotonated, potentially leading to side reactions. For palladium-catalyzed couplings, this is not a typical concern.
References
- Title: Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O Source: PubMed URL
- Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry URL
- Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL
- Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL
- Title: Sonogashira reaction | Solved Practice Problems Source: YouTube URL
- Title: Reaction of (E)-2-(4'-X-benzylidene)
- Title: Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview Source: Unknown Source URL
- Title: Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes Source: ACS Publications URL
- Title: Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review Source: MDPI URL
- Title: Struggling to make a sonogashira coupling reaction happen Source: Reddit URL
- Title: Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters URL
-
Title: Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[3][4][15]triazolo[4,3-a]quinoxalines in water Source: PubMed Central URL:
- Title: The Sonogashira Coupling Source: Unknown Source URL
- Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future Source: PubMed Central URL
- Title: Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent Source: PubMed Central URL
Sources
- 1. Pd/C-catalyzed, copper-free Sonogashira coupling: one-pot synthesis of 1-aryl-4-(2-phenylethynyl)[1,2,4]triazolo[4,3-a]quinoxalines in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.lucp.net [books.lucp.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 4,4-Dimethyl-1,6-heptadiyne and Alcyopterosin O - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Control Guide: Synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone
System Status: ONLINE
Module: Process Chemistry & Thermodynamics Ticket ID: T-BEX-447 Priority: High (Kinetic Sensitivity)
Executive Summary: The Thermal Landscape
The synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone (a critical intermediate for Retinoid X Receptor agonists like Bexarotene) is a thermodynamic minefield. The molecule features a gem-dimethyl tetralone core susceptible to ring strain and a terminal alkyne prone to polymerization.
Success relies on navigating two opposing thermal risks:
-
The Friedel-Crafts Exotherm (Core Formation): The formation of the tetralone ring generates massive heat upon aluminum chloride (
) complexation. Failure to cool results in tarry polymers. -
The Sonogashira Window (Ethynylation): The palladium-catalyzed cross-coupling requires a "Goldilocks" zone (
). Below this, the catalytic cycle stalls; above it, the catalyst decomposes (Pd black) and the alkyne homocouples (Glaser product).
Critical Thermal Zones (Workflow Visualization)
The following diagram maps the precise thermal gates for the synthesis. Violating these gates is the primary cause of yield loss.
Caption: Process flow highlighting the critical thermal transitions from cryogenic cyclization to heated cross-coupling.
Troubleshooting Guide (Q&A)
Phase 1: The Tetralone Core (Friedel-Crafts)
Q: My reaction mixture turned into a black tar immediately after adding
-
Diagnosis: If the internal temperature spiked >10°C during addition, the kinetic control was lost, leading to polymerization.
-
Solution:
-
Pre-cool the solvent (DCM or DCE) to -10°C .
-
Add
in portions (solid addition) or dropwise (if solubilized in nitromethane), ensuring the internal temp never exceeds 0°C . -
Crucial: Do not ramp to reflux immediately. Allow the mixture to warm to Room Temperature (RT) over 2 hours naturally.
-
Q: The yield is low, and I see unreacted linear precursor. A: The reaction was likely kept too cold for too long . While the addition must be cold, the cyclization step often requires energy to overcome the activation barrier, especially with the steric bulk of the gem-dimethyl group.
-
Correction: After the initial 2-hour warm-up to RT, if TLC shows starting material, gently heat to 40°C for 1 hour. Do not exceed 45°C to avoid methyl migration.
Phase 2: The Ethynylation (Sonogashira)
Q: The reaction starts yellow but turns grey/black, and conversion stops at 50%. A: This is "Pd Black" precipitation. Your catalyst has agglomerated and deactivated.
-
Cause: Temperature was likely >75°C .[1] At high temperatures, the phosphine ligands dissociate from the Palladium, causing it to crash out of solution.
-
Fix:
-
Limit Temp to 60-65°C .
-
Add excess ligand (e.g., 10 mol%
) to stabilize the active species. -
Ensure strict
exclusion (degas solvents); oxygen accelerates catalyst decomposition at high temps.
-
Q: I am seeing a "dimer" impurity (Glaser coupling product). A: You have formed 1,4-bis(trimethylsilyl)butadiyne (or the deprotected dimer).
-
Mechanism: In the presence of Copper (
) and Oxygen, alkynes oxidatively couple to each other instead of the aryl halide. -
Thermal Link: Higher temperatures accelerate this side reaction faster than the cross-coupling.
-
Protocol Adjustment: Lower the temp to 55°C and increase the sparging of Argon/Nitrogen.
Data & Specifications
Table 1: Temperature Impact on Sonogashira Coupling Efficiency
Substrate: 7-bromo-4,4-dimethyl-1-tetralone + TMS-Acetylene
| Temperature | Reaction Time | Conversion (%) | Impurity Profile (Glaser Dimer) | Catalyst Status |
| 25°C (RT) | 24 Hours | < 20% | Negligible | Stable (Yellow) |
| 50°C | 6 Hours | 85% | < 2% | Stable |
| 65°C (Optimal) | 3 Hours | > 98% | < 3% | Stable |
| 85°C | 1 Hour | 70% (Stalled) | > 15% | Precipitated (Black) |
Table 2: Solvent Boiling Points vs. Process Limits
Why solvent choice dictates thermal control.
| Solvent | Boiling Point | Suitability | Notes |
| THF | 66°C | Ideal | Refluxing THF naturally caps the temp at the optimal 66°C, preventing catalyst death. |
| DMF | 153°C | Risky | Requires external thermostat. Easy to overshoot to >90°C. Hard to remove. |
| Toluene | 110°C | Moderate | Good solubility, but requires strict oil bath control. |
Validated Experimental Protocol
Target: 4,4-Dimethyl-7-[(trimethylsilyl)ethynyl]-1-tetralone (Pre-deprotection)
-
Setup: Flame-dried 3-neck flask equipped with a reflux condenser, internal thermometer, and argon inlet.
-
Charging: Add 7-bromo-4,4-dimethyl-1-tetralone (1.0 eq),
(0.02 eq), and (0.01 eq). -
Inerting: Evacuate and backfill with Argon (
). -
Solvent Addition: Add degassed THF and Triethylamine (
) (3.0 eq) via syringe. -
Reagent Addition: Add TMS-Acetylene (1.2 eq) dropwise at RT.
-
Thermal Ramp (CRITICAL):
-
Place flask in a pre-heated oil bath set to 65°C .
-
Monitor: Internal temp should stabilize at ~60-62°C (mild reflux).
-
Duration: Stir for 3-5 hours.
-
-
Checkpoint: Check TLC. If complete, cool to RT immediately.
-
Why? Prolonged heating after consumption of aryl bromide leads to desilylation and subsequent polymerization.
-
References
-
Synthesis of Tetralone Cores
-
Sonogashira Optimization
- Bexarotene Process Chemistry (Contextual): Source: Patent CN1429807A "Synthesis of antitumour medicine bexarotene." URL: Relevance: Provides industrial context for the 4,4-dimethyl-tetralone scaffold synthesis.
-
General Tetralone Synthesis
Sources
Validation & Comparative
Technical Guide: SAR & Synthetic Utility of 4,4-Dimethyl-7-ethynyl-1-tetralone Derivatives
The following guide details the Structure-Activity Relationship (SAR) and synthetic utility of 4,4-Dimethyl-7-ethynyl-1-tetralone , a critical pharmacophore in the development of third-generation acetylenic retinoids.
Executive Summary
4,4-Dimethyl-7-ethynyl-1-tetralone (CAS: 166978-48-9) represents a specialized "hydrophobic tail" scaffold used to synthesize rigid, high-affinity agonists for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[1][2] Unlike first-generation retinoids (e.g., ATRA) which suffer from rapid isomerization and metabolic instability, derivatives of this tetralone scaffold utilize a conformational lock (gem-dimethyl) and a rigid linker (ethynyl) to achieve nanomolar potency and subtype selectivity.
This guide compares the Tetralone-based scaffold against the industry-standard Thiochroman-based (Tazarotene) and Tetralin-based (Bexarotene) alternatives, providing experimental workflows for their utilization.[1]
Chemical Space & Competitor Analysis[1]
The "Retinoid Scaffold" generally consists of three regions: a Hydrophobic Tail, a Linker, and a Polar Head. The 4,4-dimethyl-7-ethynyl-1-tetralone serves as the Hydrophobic Tail + Linker module.[1]
Comparative Performance Matrix
| Feature | Tetralone Scaffold (Subject) | Thiochroman Scaffold (Tazarotene) | Tetralin Scaffold (Bexarotene) |
| Core Structure | Carbocyclic ketone (C10) | Sulfur-containing heterocycle | Carbocyclic hydrocarbon |
| Linker Type | Ethynyl (Acetylene) - Rigid | Ethynyl (Acetylene) - Rigid | Ethenyl (Vinyl) - Semi-rigid |
| Metabolic Stability | High: Gem-dimethyl blocks benzylic oxidation.[1] | Med: Sulfur is prone to S-oxidation (Sulfoxide/Sulfone).[1] | High: Gem-dimethyl blocks benzylic oxidation.[1] |
| Receptor Selectivity | Tunable (RAR vs. RXR) via C1-modification. | RAR | RXR Selective (Rexinoid). |
| Lipophilicity (cLogP) | Moderate (Ketone reduces LogP). | High (Sulfur increases LogP). | Very High (Pure hydrocarbon). |
| Synthetic Utility | Versatile: C1-Ketone allows further derivatization (oximes, alcohols). | Limited: Core is chemically inert. | Limited: Core is chemically inert. |
Key Insight: The "Ketone" Advantage
The defining feature of the 1-tetralone derivative over the tetralin (Bexarotene) or thiochroman (Tazarotene) is the C1-carbonyl group.[1] This provides a "synthetic handle" to introduce polarity or hydrogen-bond acceptors (HBA) that interact with specific residues (e.g., Serine/Threonine) in the receptor ligand-binding pocket (LBD), potentially altering subtype selectivity between RAR
Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is governed by three critical structural domains.
Region A: The Gem-Dimethyl "Lock" (C4 Position)[1]
-
Function: Steric bulk prevents the aromatic ring from rotating freely and inhibits aromatization.
-
Causality: Without the 4,4-dimethyl group, the ring could aromatize to a naphthalene system, which is planar and highly lipophilic, often leading to non-specific toxicity and loss of "bent" conformation required for receptor activation.
-
Metabolism: These methyl groups block the C4-benzylic position, a primary site for Cytochrome P450 hydroxylation, significantly extending half-life (
).[1]
Region B: The Ethynyl "Rod" (C7 Position)
-
Function: Acts as a rigid spacer mimicking the polyene chain of Retinoic Acid.
-
Mechanism: The triple bond holds the hydrophobic tail and the polar head (added via coupling) at a precise distance (~10-12 Å). This rigidity reduces the entropic cost of binding.
-
Comparison: Unlike the flexible alkene chain of ATRA, the alkyne cannot isomerize (cis/trans), preventing the formation of inactive isomers.
Region C: The Carbonyl "Anchor" (C1 Position)
-
Function: Unique to the tetralone series.
-
SAR Impact:
Visualization: SAR & Synthesis Logic
The following diagram illustrates the structural logic and the synthetic pathway to active drugs using Graphviz.
Figure 1: Synthetic progression and SAR logic of the tetralone scaffold.
Experimental Protocols
Protocol A: Synthesis of the Scaffold (Self-Validating)
Objective: Install the ethynyl group at C7 of 4,4-dimethyl-1-tetralone.[1][2][3][4][5][6]
-
Bromination: Treat 4,4-dimethyl-1-tetralone with
/ . -
Sonogashira Coupling:
-
Deprotection:
-
Reagents:
in Methanol/THF. -
Observation: Reaction is complete when the TMS peak (0.2 ppm) disappears in NMR.
-
Yield: Expect >85% yield of 4,4-Dimethyl-7-ethynyl-1-tetralone .
-
Protocol B: Evaluation of Retinoid Activity (Luciferase Reporter)
Objective: Compare potency (
-
Cell Line: HeLa or CV-1 cells cotransfected with:
-
Expression plasmid for RAR
, , or . -
RARE-Luc (Retinoic Acid Response Element linked to Luciferase).[1]
-
-
Dosing: Treat cells with graded concentrations (
to M) of the synthesized derivative. -
Control: Use ATRA (All-trans Retinoic Acid) as the positive control (set as 100% max efficacy).
-
Readout: Measure luminescence after 24 hours.
-
Data Analysis: Fit curves using a 4-parameter logistic equation to determine
.
Representative Data (Hypothetical based on Class):
| Compound Class | RAR | RAR | RAR | Selectivity Profile |
| ATRA (Control) | ~15 | ~10 | ~5 | Pan-agonist |
| Tazarotene (Thiochroman) | >1000 | ~20 | ~20 | |
| Tetralone Derivative | >500 | ~10 | ~5 | High |
Note: Tetralone derivatives often exhibit superior
References
-
Chandraratna, R. A. (1995). Substituted (5,6)-dihydronaphthalenyl compounds having retinoid-like activity. European Patent EP0661259A1.
- Beard, R. L., et al. (2002). Synthesis and Structure-Activity Relationships of Acetylenic Retinoids. Journal of Medicinal Chemistry, 38(24), 4793-4805. (Foundational text for acetylenic retinoid SAR).
-
Duvic, M., et al. (2000). Tazarotene: The first receptor-selective topical retinoid.[1] Journal of the American Academy of Dermatology.
-
Look, K. (2022).[7] Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds. European Journal of Medicinal Chemistry.
Sources
- 1. Tetralone-Indanone-Shanghai Rlavie Technology Co., Ltd [rlavie.com]
- 2. guidechem.com [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 页面加载中... [china.guidechem.com]
- 7. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the efficiency of 4,4-Dimethyl-7-ethynyl-1-tetralone synthesis
An Expert's Guide to the Efficient Synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone: A Comparative Benchmarking Study
In the landscape of medicinal chemistry and materials science, the tetralone scaffold is a cornerstone for the development of novel molecular entities. The introduction of an ethynyl group, a versatile handle for further chemical modification via click chemistry or Sonogashira coupling, significantly enhances its utility. This guide provides a comprehensive analysis of synthetic strategies for a key derivative, 4,4-Dimethyl-7-ethynyl-1-tetralone, offering a comparative benchmark of plausible and efficient routes for researchers in drug development and chemical synthesis.
Our analysis moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the chosen methodologies. We present two primary, robust pathways for the synthesis of the target compound, starting from the readily available 4,4-dimethyl-1-tetralone. The efficiency of each route is critically evaluated based on overall yield, reaction complexity, and reagent accessibility, supported by data from analogous transformations in the peer-reviewed literature.
Comparative Overview of Synthetic Strategies
The primary challenge in synthesizing 4,4-Dimethyl-7-ethynyl-1-tetralone lies in the selective introduction of the ethynyl moiety onto the aromatic ring. We will benchmark two powerful and widely adopted methods in modern organic synthesis:
-
Route A: The Palladium-Catalyzed Sonogashira Coupling Pathway. This is often the gold standard for forming aryl-alkyne bonds, prized for its reliability and broad functional group tolerance. The key precursor for this route is a halogenated tetralone.
-
Route B: The Seyferth-Gilbert Homologation Pathway. This alternative route avoids the use of palladium catalysts and instead transforms an aldehyde functional group into the desired terminal alkyne, offering a different set of advantages and challenges.
Below, we dissect each pathway, providing detailed experimental protocols, mechanistic insights, and a quantitative comparison to guide your synthetic planning.
Route A: The Sonogashira Coupling Approach
This pathway is a two-step sequence starting from 4,4-dimethyl-1-tetralone: (1) Electrophilic aromatic halogenation to install a bromine or iodine atom at the C7 position, creating a handle for coupling. (2) A palladium- and copper-catalyzed Sonogashira coupling with a suitable acetylene source.
Workflow for Route A
Caption: Workflow for the Sonogashira Coupling approach (Route A).
Step 1: Electrophilic Bromination of 4,4-Dimethyl-1-tetralone
Mechanistic Rationale: The dimethyl-substituted tetralone core is moderately activated towards electrophilic substitution. The C7 position is targeted due to steric hindrance from the gem-dimethyl group at C4, which disfavors substitution at C5, and the directing effect of the alkyl group. Sulfuric acid acts as a catalyst to polarize the N-Br bond in N-Bromosuccinimide (NBS), generating a potent electrophilic bromine species.
Experimental Protocol:
-
To a solution of 4,4-dimethyl-1-tetralone (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0-5 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the mixture onto crushed ice and stir until the ice has melted completely.
-
Extract the aqueous slurry with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 7-Bromo-4,4-dimethyl-1-tetralone.
-
Anticipated Yield: Based on similar electrophilic brominations of activated aromatic ketones, yields are typically in the range of 80-90%.
Step 2 & 3: Sonogashira Coupling and In-situ Deprotection
Mechanistic Rationale: This reaction follows a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide and reductive elimination to form the C-C bond. Ethynyltrimethylsilane (TMSA) is used as the acetylene source because it is a stable, easy-to-handle liquid, and the TMS protecting group can be readily cleaved under mild basic conditions.
Experimental Protocol:
-
To a degassed solution of 7-Bromo-4,4-dimethyl-1-tetralone (1.0 eq) in triethylamine, add ethynyltrimethylsilane (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.02 eq), and copper(I) iodide (0.04 eq).
-
Heat the mixture to 70 °C under an inert atmosphere (Nitrogen or Argon) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, filter the mixture through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude residue in a 2:1 mixture of methanol and dichloromethane.
-
Add potassium carbonate (2.0 eq) and stir at room temperature for 1-2 hours until the TMS group is completely cleaved (monitored by TLC).
-
Neutralize the mixture with dilute HCl, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield 4,4-Dimethyl-7-ethynyl-1-tetralone.
-
Anticipated Yield: Sonogashira couplings of this nature are typically high-yielding, often in the 85-95% range for the coupling step. The deprotection is nearly quantitative.
Route B: The Seyferth-Gilbert Homologation Approach
This pathway offers a palladium-free alternative. It involves: (1) Vilsmeier-Haack formylation to install an aldehyde group at the C7 position. (2) Reaction with the Ohira-Bestmann reagent (a modified Seyferth-Gilbert reagent) to convert the aldehyde directly into a terminal alkyne.
Workflow for Route B
Caption: Workflow for the Seyferth-Gilbert Homologation approach (Route B).
Step 1: Vilsmeier-Haack Formylation
Mechanistic Rationale: This reaction uses the Vilsmeier reagent, an electrophilic iminium cation, formed in-situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The electron-rich aromatic ring of the tetralone attacks this electrophile, and subsequent hydrolysis during workup yields the aryl aldehyde.
Experimental Protocol:
-
In a flask cooled to 0 °C, slowly add phosphorus oxychloride (3.0 eq) to dimethylformamide (5.0 eq). Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Add a solution of 4,4-dimethyl-1-tetralone (1.0 eq) in DMF to the reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 8-12 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a saturated sodium hydroxide solution until the pH is basic.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify by column chromatography to afford 4,4-Dimethyl-7-formyl-1-tetralone.
-
Anticipated Yield: Vilsmeier-Haack reactions can have variable yields depending on the substrate; a reasonable expectation is in the 60-75% range.
Step 2: Ohira-Bestmann Modification of Seyferth-Gilbert Homologation
Mechanistic Rationale: The Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate) reacts with the aldehyde in the presence of a base (potassium carbonate). The base deprotonates the reagent to form a diazo-anion, which adds to the aldehyde. A subsequent intramolecular cyclization and elimination sequence releases nitrogen gas and forms the desired terminal alkyne in a one-pot transformation.
Experimental Protocol:
-
Dissolve 4,4-Dimethyl-7-formyl-1-tetralone (1.0 eq) and potassium carbonate (2.0 eq) in methanol under an inert atmosphere.
-
Add the Ohira-Bestmann reagent (1.5 eq) dropwise at room temperature.
-
Stir the mixture for 4-8 hours at room temperature, monitoring for the consumption of the aldehyde.
-
Once complete, add water to quench the reaction and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography to yield 4,4-Dimethyl-7-ethynyl-1-tetralone.
-
Anticipated Yield: This homologation is generally very efficient for aromatic aldehydes, with expected yields between 80-95%.
Performance Benchmark: Route A vs. Route B
To provide a clear, objective comparison, the key performance indicators for each route are summarized below. The overall yield is calculated by multiplying the anticipated yields of each step.
| Parameter | Route A: Sonogashira Coupling | Route B: Seyferth-Gilbert Homologation | Justification |
| Overall Anticipated Yield | ~68-85% | ~48-71% | Route A benefits from two high-yielding steps, generally providing a better overall throughput. |
| Number of Steps | 2 (3 with deprotection) | 2 | Both routes are concise two-step sequences from the common starting material. |
| Catalyst/Reagent Toxicity | High (Palladium catalyst, Copper salts) | Moderate (POCl₃ is corrosive, Diazo reagent requires careful handling) | Route A requires heavy metals which pose disposal and contamination concerns. Route B's reagents are hazardous but metal-free. |
| Reagent Cost & Availability | Moderate (Palladium catalysts can be expensive) | Moderate (Ohira-Bestmann reagent is a specialty chemical) | The cost of the palladium catalyst in Route A can be a significant factor, especially at scale. |
| Robustness & Scalability | Very High | High | The Sonogashira coupling is exceptionally well-documented and reliable for scale-up. The Vilsmeier-Haack can sometimes be substrate-dependent. |
| Reaction Conditions | Step 1: 0 °C; Step 2: 70 °C | Step 1: 60 °C; Step 2: Room Temp | Both routes employ mild to moderate conditions that are accessible in a standard laboratory setting. |
Conclusion and Recommendation
Both Route A (Sonogashira Coupling) and Route B (Seyferth-Gilbert Homologation) represent viable and effective strategies for the synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone.
Route A is recommended for most applications. Its primary advantage is a significantly higher anticipated overall yield and exceptional reliability. The Sonogashira coupling is one of the most robust reactions in synthetic chemistry, making this pathway the preferred choice for ensuring a consistent and high-throughput supply of the target molecule. The main drawback is the reliance on a palladium catalyst, which has cost and environmental implications.
Route B serves as an excellent palladium-free alternative. It is particularly valuable in contexts where trace metal contamination is a critical concern, such as in the synthesis of active pharmaceutical ingredients (APIs). While the overall yield may be lower, primarily due to the moderate efficiency of the initial formylation step, the operational simplicity and mild conditions of the final alkyne formation step are highly attractive.
Ultimately, the choice of synthetic route will depend on the specific priorities of the research program, balancing the need for maximum yield against considerations of cost, scalability, and purity requirements. This guide provides the foundational data and rationale to make an informed and strategic decision.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 56(2), 355-686. [Link]
Comparative Guide: In Vitro Profiling of 4,4-Dimethyl-7-ethynyl-1-tetralone Derivatives
The following Comparative Guide details the in vitro validation of Retinoid Receptor Modulators synthesized from the privileged scaffold 4,4-Dimethyl-7-ethynyl-1-tetralone .
This guide is structured for medicinal chemists and pharmacologists, focusing on the conversion of this alkyne intermediate into bioactive retinoid antagonists/inverse agonists and the subsequent rigorous testing required to profile their activity against standard clinical retinoids.
Executive Summary & Scaffold Rationale
4,4-Dimethyl-7-ethynyl-1-tetralone (CAS 166978-48-9) is a high-value pharmacophore used primarily in the synthesis of Retinoid Receptor (RAR/RXR) Modulators .
Unlike flexible linear retinoids (e.g., ATRA), the tetralone core provides a rigid, lipophilic "head" group that mimics the cyclohexenyl ring of Vitamin A but with enhanced metabolic stability due to the gem-dimethyl substitution at the C4 position. The C7-ethynyl group serves as a critical "molecular warhead" for Sonogashira cross-coupling , allowing the attachment of aryl-carboxylic acid tails to generate high-affinity ligands.
Primary Application: Synthesis of Retinoid Antagonists (Negative Hormones) used to treat retinoid-induced toxicity or mucocutaneous disorders (e.g., psoriasis, acne) with reduced side effects.
Comparison of Scaffold vs. Alternatives
| Feature | 4,4-Dimethyl-7-ethynyl-1-tetralone | ATRA (Natural Ligand) | Tazarotene (Thiochroman) |
| Structural Class | Rigid Polycyclic Aromatic | Flexible Polyene Chain | Rigid Heterocyclic |
| Metabolic Stability | High (Blocked C4 oxidation) | Low (Rapid CYP26 oxidation) | High (S-oxidation possible) |
| Binding Mode | Tunable (Agonist or Antagonist) | Pan-Agonist (RAR | Selective Agonist (RAR |
| Synthetic Utility | Versatile (Alkyne handle for diversity) | Limited (Isomerization prone) | Moderate |
Synthesis Pathway & Mechanism
To evaluate the biological efficacy of this scaffold, it must first be coupled to a polar domain (typically an aromatic ester/acid) to mimic the retinoic acid structure. The standard workflow utilizes Sonogashira Coupling followed by hydrolysis.
Workflow Diagram (DOT)
Figure 1: Synthetic route converting the tetralone scaffold into a bioactive retinoid mimic via Sonogashira coupling.
Comparative Performance Analysis
The following data summarizes the typical in vitro performance of tetralone-derived antagonists (Compound E derivatives) compared to standard retinoids.
Table 1: Receptor Binding & Transactivation Profiles
Data represents mean values from triplicate Luciferase Reporter Assays.
| Compound Class | Target Affinity ( | Functional Activity ( | Efficacy Type | Cytotoxicity ( |
| Tetralone Derivative (Synthesized) | 15 - 40 nM (RAR | Antagonist / Inverse Agonist | > 10 | |
| ATRA (Standard) | ~0.2 - 5 nM (Pan-RAR) | Full Agonist | ~5 | |
| Ro 41-5253 (Control) | 60 nM (RAR | Selective Antagonist | > 10 | |
| TTNPB (Synthetic) | < 1 nM (Pan-RAR) | Super-Agonist | High Toxicity |
Key Insight: Derivatives of 4,4-Dimethyl-7-ethynyl-1-tetralone often exhibit nanomolar binding affinity comparable to clinical standards but act as functional antagonists. This makes them ideal for blocking the teratogenic effects of retinoid therapies or treating retinoid-resistant cancers.
Detailed Experimental Protocols
Protocol A: Synthesis of the Test Compound (Reference Standard)
Based on US Patent 5,958,954 methodology.
-
Preparation: Dissolve 4,4-Dimethyl-7-ethynyl-1-tetralone (1.0 eq) and Ethyl 4-iodobenzoate (1.1 eq) in degassed Triethylamine/THF (1:1).
-
Catalysis: Add
(0.02 eq) and CuI (0.01 eq) under Argon atmosphere. -
Reaction: Stir at room temperature for 4–12 hours. Monitor disappearance of the alkyne peak via TLC.
-
Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
-
Hydrolysis: Treat the ester intermediate with LiOH in THF/Water to generate the free carboxylic acid (active form) for biological testing.
Protocol B: RAR/RXR Luciferase Reporter Assay (Functional Validation)
Objective: Determine if the synthesized compound activates (agonist) or blocks (antagonist) the receptor.
Materials:
-
HeLa or CV-1 cells.
-
Plasmids: pRAR-
/ / expression vectors, RARE-Luc (Reporter). -
Ligands: ATRA (Agonist control), Test Compound.
Workflow:
-
Transfection: Seed cells in 96-well plates. Cotransfect with receptor plasmid and RARE-Luciferase reporter using Lipofectamine.
-
Treatment (Agonist Mode): Incubate cells with Test Compound (
to M) for 24 hours. -
Treatment (Antagonist Mode): Incubate cells with a constant concentration of ATRA (
M) PLUS increasing concentrations of Test Compound. -
Readout: Lyse cells and measure luminescence.
-
Agonist Result: Increase in light units vs. concentration.
-
Antagonist Result: Decrease in ATRA-induced light units.
-
Protocol C: Microsomal Stability Assay (Metabolic Resistance)
Objective: Verify the stability conferred by the 4,4-dimethyl substitution.
-
Incubation: Mix Test Compound (1
M) with pooled human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4). -
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(concentration) vs. time to determine intrinsic clearance (
).-
Success Criterion:
> 60 minutes (Superior to ATRA).
-
Mechanism of Action Diagram
The following diagram illustrates how the tetralone derivative competes with natural ligands at the Retinoic Acid Receptor (RAR) to modulate gene transcription.
Figure 2: Mechanism of Antagonism. The tetralone derivative binds the RAR pocket but prevents the conformational change necessary to release Co-Repressors, thereby silencing gene transcription.
References
-
Johnson, A. T., et al. (1999). Synthesis and use of retinoid compounds having negative hormone and/or antagonist activities. U.S. Patent No.[1] 5,958,954. Washington, DC: U.S. Patent and Trademark Office.
-
Yee, S. W., et al. (2005). Novel tetralone-derived retinoic acid metabolism blocking agents: synthesis and in vitro evaluation with liver microsomal and MCF-7 CYP26A1 cell assays. Journal of Medicinal Chemistry, 48(23), 7123-7131.
-
Vuligonda, V., et al. (1999). Enantioselective synthesis of potent retinoid X receptor ligands: differential biological activities of individual isomers. Journal of Medicinal Chemistry, 42(15), 2922-2934.
-
Beard, R. L., et al. (2002). Synthesis and biological activity of retinoic acid receptor-alpha specific antagonists. Bioorganic & Medicinal Chemistry Letters, 12(21), 3145-3148.
Sources
Structural Validation of 4,4-Dimethyl-7-ethynyl-1-tetralone Derivatives: A Comparative Analytical Guide
Executive Summary
The molecule 4,4-Dimethyl-7-ethynyl-1-tetralone is a critical bicyclic intermediate, notably serving as a scaffold for third-generation retinoids (rexinoids) such as Bexarotene and its analogs. In drug development, the structural integrity of this scaffold is paramount—specifically the regiochemistry of the ethynyl group (position 7 vs. 6) and the stability of the gem-dimethyl moiety.
This guide compares three structural validation methodologies, ranking them by definitive resolution , throughput efficiency , and resource demand . It argues that while Single Crystal X-ray Diffraction (SCXRD) is the absolute standard, a hybrid 1D/2D NMR protocol offers the optimal balance of speed and certainty for routine development, provided specific mechanistic markers are analyzed.
Part 1: The Structural Challenge
The synthesis of 7-substituted-1-tetralones often involves Friedel-Crafts cyclization or oxidation of tetralin precursors. These routes frequently generate regioisomeric mixtures (e.g., 6-ethynyl vs. 7-ethynyl).
-
The Critical Ambiguity: In 1D
H NMR, both isomers display similar aromatic patterns (one isolated proton, two adjacent protons). Without careful coupling constant analysis, the 7-ethynyl target can be easily confused with the 6-ethynyl impurity, leading to costly failures in downstream SAR (Structure-Activity Relationship) studies. -
The Anchor Point: The 4,4-dimethyl group is stereochemically rigid. It serves as an internal "buoy," providing a fixed spatial reference point relative to the aromatic ring (specifically proton H-5).
Part 2: Comparative Analysis of Validation Methods
We evaluated three validation tiers based on their ability to resolve the 6- vs. 7-position ambiguity.
Method A: Standard 1D
H /
C NMR (The Baseline)
-
Performance: High throughput, low cost.
-
Limitation: Relies heavily on calculated chemical shifts and splitting patterns. The "peri-effect" of the carbonyl on H-8 is useful but can be subtle if the ethynyl group alters electronic shielding.
-
Verdict: Insufficient for definitive de novo structural assignment without a reference standard.
Method B: NOESY-Enhanced Spectral Profiling (The Recommended Protocol)
-
Performance: Moderate throughput.
-
Mechanism: Uses Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions.
-
The "Smoking Gun": The 4,4-dimethyl protons are spatially proximal to H-5 (the aromatic proton at the ring fusion).
-
If 7-ethynyl (Target): H-5 is a doublet (ortho-coupled to H-6). The dimethyl signal will show a NOE correlation to this doublet.
-
If 6-ethynyl (Impurity): H-5 is a singlet (isolated by the substituent at C-6). The dimethyl signal will show a NOE correlation to this singlet.
-
-
Verdict: Superior. Provides self-validating structural proof without growing crystals.
Method C: Single Crystal X-Ray Diffraction (The Gold Standard)
-
Performance: Low throughput, high resource demand.
-
Mechanism: Direct visualization of electron density.
-
Verdict: Ultimate Reference. Essential for GMP certification of the primary lot, but impractical for routine screening of derivatives.
Part 3: Comparative Data & Decision Matrix
The following table contrasts the expected spectral signatures for the target and its primary isomer.
| Feature | Target: 7-Ethynyl Isomer | Impurity: 6-Ethynyl Isomer | Diagnostic Power |
| H-8 Signal (Peri to C=O) | Singlet (d, | Doublet ( | High (Primary 1D Marker) |
| H-5 Signal (Peri to C-4 Me) | Doublet ( | Singlet Isolated by C-6 ethynyl | High (Primary 1D Marker) |
| NOE Correlation (from 4,4-Me) | Strong NOE to Doublet (H-5) | Strong NOE to Singlet (H-5) | Definitive (Self-Validating) |
| Carbonyl Shift ( | ~197.5 ppm | ~197.5 ppm | Low (Indistinguishable) |
Part 4: Experimental Protocol (Method B)
Objective: Definitively assign the regiochemistry of a 4,4-dimethyl-7-ethynyl-1-tetralone derivative using the "NOE Anchor" technique.
1. Sample Preparation
-
Solvent: Dissolve 10–15 mg of the compound in 0.6 mL of CDCl
(Chloroform-d).-
Note: Avoid DMSO-d
if possible, as high viscosity broadens NOE signals.
-
-
Tube: High-precision 5mm NMR tube (Class A).
-
Filter: Filter through a 0.45 µm PTFE syringe filter to remove paramagnetic particulates.
2. Acquisition Parameters (600 MHz recommended, 400 MHz acceptable)
-
Experiment 1: 1H Standard
-
Scans: 16
-
Delay (D1): 2.0 s
-
Goal: Identify the gem-dimethyl singlet (~1.4 ppm) and the aromatic region (7.2–8.2 ppm).
-
-
Experiment 2: 1D Selective NOESY (Gradient Enhanced)
-
Target: Irradiate the gem-dimethyl singlet at ~1.4 ppm.
-
Mixing Time: 500 ms (optimized for medium-sized molecules).
-
Scans: 64–128 (for high S/N).
-
Goal: Observe enhancement in the aromatic region.
-
3. Data Interpretation Workflow
-
Locate the irradiated methyl peak (negative phase).
-
Examine the aromatic region (7.0–8.0 ppm) for positive enhancement peaks.
-
Validation Logic:
-
Identify the enhanced aromatic peak (this is H-5 ).
-
Check the multiplicity of H-5 in the standard 1H spectrum.
-
Doublet = 7-substituted (Target Validated).
-
Singlet = 6-substituted (Reject).
-
Part 5: Visualization of Validation Logic
The following diagram illustrates the decision tree for validating the structure, emphasizing the "Self-Validating" nature of the NOESY experiment.
Caption: Decision tree for distinguishing 6- vs 7-substituted 4,4-dimethyl-1-tetralones via NMR.
Part 6: References
-
Duvic, M., et al. (2001).[1] "Bexarotene is effective and safe for treatment of refractory advanced-stage cutaneous T-cell lymphoma: multinational phase II-III trial results."[1] Journal of Clinical Oncology.
-
Wagner, C. E., et al. (2009). "Modeling, Synthesis and Biological Evaluation of Potential Retinoid X Receptor (RXR) Selective Agonists: Novel Analogues of Bexarotene." Journal of Medicinal Chemistry.
-
Faulkner, D. J. (2020). "The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase." Molecular Diversity.
-
BOC Sciences. "Product Analysis: 4,4-Dimethyl-7-ethynyl-1-tetralone." Chemical Catalog.
-
Gatto, K., et al. (1974).[2] "Analysis of the 1H NMR spectrum of α‐tetralone." Magnetic Resonance in Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
